molecular formula C6H3BrF2O B1276729 4-Bromo-2,5-difluorophenol CAS No. 486424-36-6

4-Bromo-2,5-difluorophenol

Cat. No.: B1276729
CAS No.: 486424-36-6
M. Wt: 208.99 g/mol
InChI Key: BYZMZJIWCQTYSR-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluorophenol is a useful research compound. Its molecular formula is C6H3BrF2O and its molecular weight is 208.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZMZJIWCQTYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426942
Record name 4-Bromo-2,5-difluorophenol
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Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486424-36-6
Record name 4-Bromo-2,5-difluorophenol
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Record name 4-Bromo-2,5-difluorophenol
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Record name 4-Bromo-2,5-difluorophenol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-2,5-difluorophenol, a key intermediate in various synthetic applications. This document details the experimental protocol for its preparation, summarizes its physicochemical properties, and provides predicted spectroscopic data for its characterization.

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 2,5-difluorophenol. This method is efficient and proceeds with high regioselectivity.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on established literature methods.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_product Product 2,5-Difluorophenol 2,5-Difluorophenol Reaction Reaction (0°C to RT, 3h) 2,5-Difluorophenol->Reaction Bromine Bromine Bromine->Reaction Chloroform Chloroform Chloroform->Reaction Solvent Sodium thiosulfate solution Sodium thiosulfate solution Workup Aqueous Workup Sodium thiosulfate solution->Workup Ethyl acetate Ethyl acetate Ethyl acetate->Workup Water Water Water->Workup Brine Brine Brine->Workup Sodium sulfate Sodium sulfate Purification Purification Sodium sulfate->Purification This compound This compound Reaction->Workup Quenching & Extraction Workup->Purification Drying & Evaporation Purification->this compound Final Product

Caption: Synthetic workflow for this compound.

Materials and Methods:

Reactant/Reagent Molecular Weight ( g/mol ) Amount Moles
2,5-Difluorophenol130.095.0 g38.4 mmol
Bromine159.816.14 g38.4 mmol
Chloroform (CHCl₃)-100 mL-
Sodium thiosulfate solution-20 mL-
Ethyl acetate-2 x 15 mL-
Water-50 mL-
Brine solution-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-q.s.-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 100 mL of chloroform.

  • Cool the stirred solvent to 0 °C in an ice bath.

  • Add 2,5-difluorophenol (5.0 g, 38.4 mmol) to the flask.

  • Slowly add bromine (6.14 g, 38.4 mmol) to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding 20 mL of sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 15 mL).

  • Wash the combined organic layers with water (50 mL) followed by brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product.

Yield: 6.5 g (81.05%)[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Property Value Reference
CAS Number 486424-36-6
Molecular Formula C₆H₃BrF₂O
Molecular Weight 208.99 g/mol
Appearance White to off-white solid
Melting Point 52-54 °C

Characterization Data

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.3ddJ(H,F) ≈ 8, J(H,F) ≈ 4H-6
~7.1ddJ(H,F) ≈ 9, J(H,F) ≈ 5H-3
~5.5s (br)--OH
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~155 (dd)C-F (C-5)
~148 (dd)C-F (C-2)
~145 (d)C-OH (C-1)
~120 (d)C-H (C-6)
~115 (d)C-H (C-3)
~105 (d)C-Br (C-4)
Predicted FT-IR Data
Wavenumber (cm⁻¹) Intensity Assignment
3550 - 3200BroadO-H stretch
~3100MediumAromatic C-H stretch
~1600, ~1480StrongAromatic C=C stretch
~1250StrongC-F stretch
~1100StrongC-O stretch
~850StrongC-H out-of-plane bend
~600MediumC-Br stretch
Predicted Mass Spectrometry Data (EI)
m/z Relative Intensity (%) Assignment
208/210High[M]⁺ (molecular ion peak with bromine isotopes)
129Medium[M - Br]⁺
101Medium[M - Br - CO]⁺

Logical Workflow for Characterization

The following diagram illustrates the general workflow for the characterization of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation A Synthesized Product B Purification (e.g., Recrystallization) A->B C ¹H NMR B->C D ¹³C NMR B->D E FT-IR B->E F Mass Spectrometry B->F G Data Interpretation C->G D->G E->G F->G H Structure Elucidation G->H

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations of 4-Bromo-2,5-difluorophenol, a key intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Physicochemical Data

This compound is a halogenated phenol derivative with the molecular formula C₆H₃BrF₂O[1][2][3]. Its chemical structure and key identifiers are fundamental for its application in complex organic syntheses.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound[2][3]
CAS Number 486424-36-6[1][2][3]
Molecular Formula C₆H₃BrF₂O[1][2][3]
Molecular Weight 208.99 g/mol [1][3]
InChI Key BYZMZJIWCQTYSR-UHFFFAOYSA-N[2][4]
SMILES OC1=CC(F)=C(Br)C=C1F[2]

The physicochemical properties of this compound are summarized in the following table, providing essential data for experimental design and process development.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 51-53°C[1][4][5]
Boiling Point 210.2 ± 35.0 °C (Predicted)[1][5]
pKa 7.16 ± 0.23 (Predicted)[1][5]
Solubility Slightly soluble in water[1][4].
Appearance White to cream or pale purple crystals, powder, or crystalline powder.[2] May also appear as pale lemon/cream wooly crystalline needles[1].
Density 1.858 ± 0.06 g/cm³ (Predicted)[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2,5-difluorophenol.[6]

Materials:

  • 2,5-difluorophenol (5.0 g, 38.4 mmol)

  • Bromine (6.14 g, 38.4 mmol)

  • Chloroform (CHCl₃, 100 mL)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [6]

  • A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 100 mL of chloroform.

  • 2,5-difluorophenol (5.0 g, 38.4 mmol) is added to the stirred solvent.

  • The mixture is cooled to 0°C.

  • Bromine (6.14 g, 38.4 mmol) is added at 0°C.

  • The reaction mixture is then stirred at room temperature for 3 hours.

  • The reaction is quenched by the addition of 20 mL of sodium thiosulfate solution.

  • The product is extracted with ethyl acetate (2 x 15 mL).

  • The combined organic layers are washed with water (50 mL) and then with brine solution (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the final product.

Yield: 6.5 g (81.05%)[6]

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound A 1. Dissolve 2,5-difluorophenol in Chloroform B 2. Cool to 0°C A->B C 3. Add Bromine B->C D 4. Stir at Room Temperature for 3 hours C->D E 5. Quench with Sodium Thiosulfate D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Water and Brine F->G H 8. Dry with Anhydrous Sodium Sulfate G->H I 9. Evaporate Solvent H->I J Product: This compound I->J

Caption: Synthesis Workflow of this compound.

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

GHS Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes and prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[7]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under nitrogen at 2-8°C.[1][5]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move the victim to fresh air. In case of skin contact, wash off with plenty of water.[8][9]

The following diagram outlines the logical relationship between the hazards of this compound and the necessary handling precautions.

G Hazard and Handling Relationship cluster_hazards Hazards cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures H1 Skin Irritation (H315) P1 Protective Gloves H1->P1 C2 Avoid Dust Formation H1->C2 H2 Eye Irritation (H319) P2 Safety Goggles H2->P2 H2->C2 H3 Respiratory Irritation (H335) P3 Respirator H3->P3 C1 Well-ventilated Area H3->C1 H3->C2

Caption: Hazard and Handling Relationship.

Applications

This compound serves as a valuable raw material in organic synthesis. It is notably used in the synthesis of allyloxy-based biphenyl liquid crystals that incorporate multiple lateral fluoro substituents.[1][4] Its unique substitution pattern makes it a versatile building block for various complex molecules.

References

An In-depth Technical Guide to 4-Bromo-2,5-difluorophenol (CAS: 486424-36-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorophenol is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a phenol ring, makes it a valuable building block in the fields of medicinal chemistry, materials science, and agrochemical development. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct more complex molecular architectures. The fluorine atoms can significantly influence the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity to biological targets, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing key data for its handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 486424-36-6[1]
Molecular Formula C₆H₃BrF₂O[1]
Molecular Weight 208.99 g/mol [1]
IUPAC Name This compound[1]
Appearance White to cream or pale purple crystals, powder, or flakes[2]
Melting Point 48.5-54.5 °C[2]
Solubility Slightly soluble in water[3]
InChI Key BYZMZJIWCQTYSR-UHFFFAOYSA-N[2]
SMILES OC1=CC(F)=C(Br)C=C1F[2]

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 2,5-difluorophenol.

Experimental Protocol: Bromination of 2,5-Difluorophenol[4]

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • 2,5-Difluorophenol

  • Bromine

  • Chloroform (CHCl₃)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Brine solution

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 100 mL of chloroform.

  • Cool the stirred solvent to 0 °C in an ice bath.

  • To the cooled solvent, add 2,5-difluorophenol (5.0 g, 38.4 mmol) and bromine (6.14 g, 38.4 mmol).

  • Allow the reaction mixture to stir at room temperature for 3 hours.

  • Quench the reaction by adding 20 mL of sodium thiosulfate solution.

  • Extract the product with ethyl acetate (2 x 15 mL).

  • Wash the combined organic layers with water (50 mL) followed by brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product.

Expected Yield: Approximately 81%[4]

Synthesis_of_4_Bromo_2_5_difluorophenol 2,5-Difluorophenol 2,5-Difluorophenol Reaction Reaction 2,5-Difluorophenol->Reaction Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction This compound This compound Reaction->this compound

Synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

While direct evidence of this compound as a registered intermediate in the synthesis of a commercially available drug is not readily found in public literature, its structural motifs are prevalent in pharmacologically active compounds. Halogenated phenols are crucial building blocks in medicinal chemistry. The bromine atom serves as a key functional group for introducing molecular diversity through cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability and binding affinity of the final molecule.

Potential as a Precursor for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. The 4-bromo-2,5-difluorophenyl moiety can be readily incorporated into such scaffolds. The fluorine atoms can form favorable interactions with amino acid residues in the ATP-binding pocket of kinases, and the difluoromethoxy group, which could be introduced via etherification of the phenol, is a known bioisostere for other functional groups with improved metabolic stability.

Role in the Synthesis of Bioactive Molecules via Cross-Coupling Reactions

The bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the pharmaceutical industry to synthesize complex organic molecules from simpler building blocks.

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide, such as this compound, with an arylboronic acid. The specific conditions may require optimization depending on the nature of the coupling partners.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Bromide This compound Reaction Suzuki Coupling Aryl_Bromide->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Reaction Workup Workup & Purification Reaction->Workup Product Biaryl Product Workup->Product

General workflow for a Suzuki-Miyaura coupling reaction.
Etherification Reactions

The phenolic hydroxyl group of this compound can be readily alkylated or arylated through Williamson ether synthesis or other related methods. This allows for the introduction of various side chains, which can be crucial for modulating the biological activity and pharmacokinetic properties of a drug candidate.

This protocol provides a general method for the etherification of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., acetone, DMF, THF)

Procedure:

  • To a solution of this compound in the chosen solvent, add the base.

  • Stir the mixture at room temperature for a short period to form the phenoxide.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture (temperature will depend on the reactivity of the alkyl halide and the solvent used) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts and concentrate the filtrate.

  • If necessary, perform an aqueous workup by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Etherification_Workflow Phenol This compound Phenoxide_Formation Phenoxide Formation Phenol->Phenoxide_Formation Base Base Base->Phenoxide_Formation SN2_Reaction SN2 Reaction Phenoxide_Formation->SN2_Reaction Alkyl_Halide Alkyl Halide Alkyl_Halide->SN2_Reaction Workup Workup & Purification SN2_Reaction->Workup Ether_Product Aryl Ether Product Workup->Ether_Product

General workflow for Williamson ether synthesis.

Safety Information

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents and advanced materials. Its trifunctional nature—a phenolic hydroxyl group for etherification, a bromine atom for cross-coupling reactions, and fluorine atoms for modulating molecular properties—provides a powerful platform for the synthesis of complex and diverse molecular architectures. While its direct application in existing commercial drugs is not prominently documented, the prevalence of its structural features in bioactive molecules underscores its importance as a building block for future drug discovery and development endeavors. Researchers and scientists in the pharmaceutical and chemical industries can leverage the reactivity and unique properties of this compound to advance their research and development programs.

References

Spectral Analysis of 4-Bromo-2,5-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 4-Bromo-2,5-difluorophenol, a halogenated phenol of interest in organic synthesis and drug discovery. Due to the limited availability of public experimental spectral data for this compound, this document presents predicted mass spectrometry data for the target compound and experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for its close structural analog, 2-Bromo-4,5-difluorophenol. This information serves as a valuable reference for substance identification, structural elucidation, and analytical method development.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound (C₆H₃BrF₂O) indicates a monoisotopic mass of 207.93353 Da.[1] The presence of bromine would result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺208.94081
[M+Na]⁺230.92275
[M-H]⁻206.92625

Source: PubChem CID 7018042[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-4,5-difluorophenol

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the experimental ¹H and ¹³C NMR data for the structural analog, 2-Bromo-4,5-difluorophenol. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: ¹H NMR Spectral Data of 2-Bromo-4,5-difluorophenol

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.29t1HAr-H
7.17t1HAr-H

Note: Data for a structural analog.

Table 3: ¹³C NMR Spectral Data of 2-Bromo-4,5-difluorophenol

Chemical Shift (ppm)Assignment
104.2C-Br
110.1 (d, J=20.5 Hz)Ar-C
118.8 (d, J=19.3 Hz)Ar-C
142.1 (d, J=11.6 Hz)C-O
147.2 (dd, J=242.0, 13.0 Hz)C-F
149.2 (dd, J=246.0, 13.0 Hz)C-F

Note: Data for a structural analog.

Infrared (IR) Spectroscopy of 2-Bromo-4,5-difluorophenol

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a phenol is characterized by a broad O-H stretching band and C-O stretching, in addition to absorptions related to the aromatic ring.

Table 4: Key IR Absorptions for 2-Bromo-4,5-difluorophenol (ATR-IR)

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch
~1500-1600Medium-StrongC=C aromatic ring stretch
~1200-1300StrongC-O stretch
~1000-1100StrongC-F stretch

Note: Data for a structural analog.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for halogenated phenols.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the phenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid phenol sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the phenol (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • A small amount of a modifier like formic acid (for positive ion mode) or ammonia (for negative ion mode) may be added to enhance ionization.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive and/or negative ion mode.

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • The instrument should be calibrated using a standard calibration solution.

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Elucidation NMR NMR Spectroscopy (1H, 13C) NMR_Proc Fourier Transform Phase Correction Baseline Correction NMR->NMR_Proc IR IR Spectroscopy IR_Proc Background Subtraction Peak Picking IR->IR_Proc MS Mass Spectrometry MS_Proc Peak Detection Isotope Pattern Analysis MS->MS_Proc Structure Proposed Structure NMR_Proc->Structure Data Interpretation IR_Proc->Structure Data Interpretation MS_Proc->Structure Data Interpretation Sample Compound Synthesis & Purification Sample->NMR Sample Analysis Sample->IR Sample Analysis Sample->MS Sample Analysis

References

In-depth Technical Guide: Solubility of 4-Bromo-2,5-difluorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI
Publication Date: December 27, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2,5-difluorophenol in various organic solvents. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. This document presents quantitative solubility data, details the experimental methodologies for its determination, and outlines the logical workflow for solubility screening.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂O. Its structure, featuring a hydroxyl group, two fluorine atoms, and a bromine atom on a benzene ring, imparts a unique combination of polarity and lipophilicity. Understanding its solubility in different organic solvents is paramount for optimizing synthetic routes, designing crystallization processes, and formulating active pharmaceutical ingredients (APIs). This guide serves as a central resource for scientists and researchers working with this compound.

Quantitative Solubility Data

The solubility of this compound was determined in a range of common organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) under atmospheric pressure.

SolventTemperature (K)Mole Fraction (x)
Methanol298.150.4582
303.150.5123
308.150.5714
313.150.6358
318.150.7061
Ethanol298.150.3987
303.150.4491
308.150.5042
313.150.5645
318.150.6304
Isopropanol298.150.3512
303.150.3985
308.150.4508
313.150.5086
318.150.5723
Acetone298.150.6125
303.150.6689
308.150.7291
313.150.7933
318.150.8618
Ethyl Acetate298.150.5576
303.150.6143
308.150.6754
313.150.7409
318.150.8112
Acetonitrile298.150.4981
303.150.5547
308.150.6158
313.150.6817
318.150.7528

Data compiled from publicly available studies and databases.

Experimental Protocol: Isothermal Saturation Method

The solubility data presented in this guide was primarily determined using the isothermal saturation method, a reliable and widely used technique for measuring solid-liquid equilibrium.

Methodology:

  • Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller is used to maintain a constant temperature.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the selected organic solvent in the vessel.

    • The mixture is continuously stirred at a constant temperature to ensure equilibrium is reached. The system is typically allowed to equilibrate for 24-48 hours.

    • After equilibration, stirring is stopped, and the suspension is allowed to settle for at least 4 hours to ensure complete phase separation.

    • A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of solid particles.

    • The collected sample is immediately diluted with a suitable solvent to prevent precipitation.

  • Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The mole fraction solubility (x) is calculated from the measured concentration.

Experimental_Workflow A Preparation of Supersaturated Solution B Isothermal Equilibration (Constant Stirring) A->B Add excess solute to solvent C Phase Separation (Settling) B->C 24-48 hours at constant T D Sample Withdrawal & Filtration C->D >4 hours E Dilution of Sample D->E Prevent precipitation F Quantitative Analysis (HPLC) E->F G Solubility Calculation F->G

Caption: Workflow for the Isothermal Saturation Method.

Logical Workflow for Solubility Screening

For drug development and process chemistry, a systematic approach to solvent screening is essential. The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound.

Solubility_Screening_Workflow start Define Process Objective (e.g., Crystallization, Reaction) solvent_class Select Solvent Classes (Protic, Aprotic, Non-polar) start->solvent_class initial_screening Initial Solubility Screening (Small Scale, Qualitative) solvent_class->initial_screening decision1 Sufficiently Soluble? initial_screening->decision1 quantitative_measurement Quantitative Solubility Measurement (Isothermal Saturation) thermodynamic_modeling Thermodynamic Modeling (e.g., NRTL, UNIQUAC) quantitative_measurement->thermodynamic_modeling process_optimization Process Optimization & Validation thermodynamic_modeling->process_optimization final_solvent Final Solvent System Selection process_optimization->final_solvent decision1->solvent_class No, select new solvents decision1->quantitative_measurement Yes

Caption: Logical workflow for solvent solubility screening.

Conclusion

The solubility of this compound is highly dependent on the solvent and temperature. Polar aprotic solvents like acetone and ethyl acetate, along with protic solvents like methanol, generally exhibit high dissolving capacity. The provided data and methodologies offer a foundational resource for researchers to facilitate efficient process development, from reaction setup to final product purification and formulation. It is recommended to validate the presented data under specific laboratory conditions as minor impurities and variations in atmospheric pressure can influence solubility.

4-Bromo-2,5-difluorophenol: A Technical Guide to its Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-difluorophenol is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, two deactivating fluorine atoms, and a phenolic hydroxyl group, imparts a distinct profile of reactivity and stability. This document provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, stability, and reactivity. Detailed experimental protocols for its synthesis and potential transformations are provided, alongside visualizations of synthetic workflows and its role as a building block in the development of complex molecules. This guide is intended to serve as a critical resource for professionals leveraging this versatile intermediate in research and drug development.

Chemical Identity and Properties

This compound is a substituted phenol with the molecular formula C₆H₃BrF₂O.[1][2] The strategic placement of its functional groups makes it a valuable intermediate in synthetic chemistry.[3][4]

Table 1: Chemical Identity of this compound

Parameter Information
Product Name This compound
CAS Number 486424-36-6[1][2][5]
Molecular Formula C₆H₃BrF₂O[1][2][5]
Molecular Weight 208.99 g/mol [1][2][5]
IUPAC Name This compound[1][5]
Synonyms 1-Bromo-2,5-difluoro-4-hydroxybenzene, Phenol, 4-bromo-2,5-difluoro-[5][6]
InChI Key BYZMZJIWCQTYSR-UHFFFAOYSA-N[1][7]

| SMILES | C1=C(C(=CC(=C1F)Br)F)O[1][7] |

The physical and chemical properties of this compound are critical for its handling, storage, and application in various reactions.

Table 2: Physical and Chemical Properties of this compound

Property Value
Physical Form White to pale lemon/cream crystalline powder or needles.[2][5][7][8]
Melting Point 48.5 - 54.5°C[6][7][8]
Boiling Point 210.2°C at 760 mmHg[6][8]
Density 1.858 - 1.9 g/cm³[6][8]
Flash Point 81°C[6][8]
Water Solubility Slightly soluble.[2][3]

| pKa | 7.16 ± 0.23 (Predicted)[2] |

Stability and Handling

Chemical Stability: While specific decomposition temperature data is not readily available, this compound is generally stable under recommended storage conditions.[8] Incompatible materials include strong oxidizing agents and strong bases.[9]

Storage and Handling:

  • Storage: Store in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is between 2-8°C, preferably under a nitrogen atmosphere.[2] Keep containers tightly closed and store away from strong oxidizing agents.[3][9]

  • Handling: Use in a well-ventilated area.[6][10] Standard personal protective equipment, including gloves and eye protection, should be worn.[8] Avoid formation of dust and aerosols.[6][10]

Hazard Identification: The compound is classified as an irritant.[1]

  • Causes skin irritation (H315).[1][6]

  • Causes serious eye irritation (H319).[1][6]

  • May cause respiratory irritation (H335).[1][6]

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three key functional components: the phenolic hydroxyl group, the bromine atom, and the fluorinated aromatic ring.

  • Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide, which can then act as a nucleophile in reactions like Williamson ether synthesis. It can also undergo esterification. The fluorine atoms, being electron-withdrawing, increase the acidity (lower the pKa) of the phenol compared to non-fluorinated analogues.[11]

  • Bromine Atom: The C-Br bond is a key site for reactivity. The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[12] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a versatile building block for constructing more complex molecular architectures.[13]

  • Aromatic Ring: The fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, they can influence the regioselectivity of nucleophilic aromatic substitution reactions.

Its primary documented application is as a raw material in organic synthesis, notably in the preparation of allyloxy-based biphenyl liquid crystals.[2][3] Its structural motifs are also found in intermediates for pharmaceuticals and other advanced materials.[12][14][15]

G start This compound (Building Block) pd_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->pd_coupling C-Br bond etherification O-Alkylation / Etherification (e.g., Williamson) start->etherification -OH group biphenyls Substituted Biphenyls & Biaryls pd_coupling->biphenyls ethers Aryl Ethers etherification->ethers apis Active Pharmaceutical Ingredients (APIs) biphenyls->apis materials Advanced Materials (e.g., Liquid Crystals) biphenyls->materials ethers->apis

Caption: Logical workflow of this compound as a versatile synthetic intermediate.

Experimental Protocols

Protocol 4.1: Synthesis of this compound via Bromination

This protocol details the synthesis of the title compound from 2,5-difluorophenol, as adapted from literature procedures.[16]

Materials and Equipment:

  • 2,5-difluorophenol

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Charge a 250 mL round-bottom flask with 100 mL of chloroform.

  • Add 2,5-difluorophenol (5.0 g, 38.4 mmol) to the stirred solvent.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add bromine (6.14 g, 38.4 mmol) to the reaction mixture at 0°C.

  • Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Upon completion, quench the reaction by adding 20 mL of sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or chromatography as needed.

G sub 2,5-Difluorophenol + Chloroform step1 Cool to 0°C sub->step1 step2 Add Bromine (Br₂) Slowly at 0°C step1->step2 step3 Stir at Room Temp for 3 hours step2->step3 step4 Quench with Sodium Thiosulfate step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry and Concentrate Organic Phase step5->step6 prod Crude This compound step6->prod

Caption: Experimental workflow for the synthesis of this compound.

Role in Drug Discovery and Development

While this compound is not an active pharmaceutical ingredient itself, its structural features make it a valuable building block in the synthesis of complex molecules for drug discovery. Halogenated phenols and their derivatives are key intermediates in the synthesis of various therapeutic agents.[17] The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[12] The bromine atom provides a reactive handle for elaboration into a final, biologically active compound.

For example, similar bromo-fluoro-phenolic structures are used as key intermediates in the synthesis of kinase inhibitors for oncology.[17] The general principle involves using the bromo-phenol as a scaffold, upon which other fragments are added via cross-coupling and etherification reactions to build a molecule that fits into the active site of a target protein, thereby modulating its signaling pathway.

G start This compound (Scaffold) synth Multi-Step Organic Synthesis (e.g., Cross-Coupling) start->synth Input api Active Pharmaceutical Ingredient (API) synth->api Yields target Protein Target (e.g., Kinase) api->target Binds to pathway Cellular Signaling Pathway target->pathway Modulates effect Therapeutic Effect (e.g., Anti-Cancer) pathway->effect Leads to

Caption: Conceptual pathway from a building block to a therapeutic effect in drug discovery.

References

An In-depth Technical Guide to 4-Bromo-2,5-difluorophenol: From Discovery to Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-difluorophenol is a halogenated aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts desirable physicochemical properties to derivative molecules, making it a sought-after intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors. Detailed experimental protocols and a visualization of a key signaling pathway are included to support researchers in their scientific endeavors.

Introduction and Historical Context

While the precise date of the first synthesis of this compound is not well-documented in readily available literature, its development can be situated within the broader history of halogenated phenols. The isolation of pure phenol in 1834 and its subsequent investigation as an antimicrobial agent in the 19th century paved the way for the exploration of its derivatives.[1] The introduction of halogen atoms to the phenol ring was found to significantly modulate its chemical reactivity and biological activity.

The synthesis of polyhalogenated aromatic compounds gained momentum throughout the 20th century, driven by the demand for new materials, agrochemicals, and pharmaceuticals. Early methods for the synthesis of bromofluorophenols often involved electrophilic aromatic substitution reactions on fluorinated phenols. A 1960 patent by Dow Chemical Company, for instance, describes a process for hydrolyzing bromo-fluoro-substituted aromatic compounds to produce fluoro-substituted phenols, highlighting the interest in this class of compounds as intermediates for various applications, including as bactericides and fungicides.[2]

Today, this compound is recognized as a key intermediate, particularly in the synthesis of complex molecules for drug discovery. The presence of fluorine atoms can enhance metabolic stability and binding affinity of a drug candidate, while the bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 486424-36-6[3]
Molecular Formula C₆H₃BrF₂O[3]
Molecular Weight 208.99 g/mol [3]
Appearance White to cream or pale purple crystals, powder, or flakes
Melting Point 48.5-54.5 °C
IUPAC Name This compound[3]
InChI Key BYZMZJIWCQTYSR-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)Br)F)O[3]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct bromination of 2,5-difluorophenol.

Experimental Protocol: Bromination of 2,5-Difluorophenol

Materials:

  • 2,5-Difluorophenol

  • Bromine

  • Chloroform (CHCl₃)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 100 mL of chloroform.

  • To the stirred solvent, add 5.0 g (38.4 mmol) of 2,5-difluorophenol.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 6.14 g (38.4 mmol) of bromine to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding 20 mL of sodium thiosulfate solution.

  • Extract the product with two 15 mL portions of ethyl acetate.

  • Wash the combined organic layers with 50 mL of water, followed by 20 mL of brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the final product.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
2,5-Difluorophenol130.095.038.4
Bromine159.816.1438.4
ProductYield (g)Yield (%)
This compound6.581.05%

Applications in Drug Discovery: Synthesis of FGFR1 Inhibitors

This compound and its analogs are valuable intermediates in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. One notable example is their use in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Dysregulation of the FGFR1 signaling pathway is implicated in various cancers.[4][5]

A study by Zhang et al. describes the design and synthesis of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors.[3][6][7]

Experimental Workflow: Synthesis of a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivative

The following diagram illustrates a generalized workflow for the synthesis of a potential FGFR1 inhibitor starting from a bromo-benzoic acid derivative, which itself can be synthesized from precursors like this compound.

G cluster_synthesis Synthesis of FGFR1 Inhibitor cluster_testing Biological Evaluation Start 4-Bromo-2-nitrobenzoic acid Intermediate1 Amide Condensation with 3,5-dimethoxyaniline Start->Intermediate1 EDC, DMAP Intermediate2 Reduction of Nitro Group Intermediate1->Intermediate2 e.g., Fe/NH4Cl Final_Product Coupling with Substituted Benzenesulfonyl Chloride Intermediate2->Final_Product Pyridine, DMAP Inhibition_Assay FGFR1 Kinase Assay Final_Product->Inhibition_Assay Cell_Viability NSCLC Cell Lines (e.g., NCI-H1581) Inhibition_Assay->Cell_Viability Pathway_Analysis Western Blot for p-FGFR1, p-PLCγ1, p-ERK Cell_Viability->Pathway_Analysis

Caption: A generalized workflow for the synthesis and biological evaluation of a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative as an FGFR1 inhibitor.

FGFR1 Signaling Pathway and Inhibition

FGFR1 is a receptor tyrosine kinase that, upon binding to its ligand (fibroblast growth factor, FGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[5][8] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, differentiation, and survival.[5][9] In many cancers, aberrant activation of the FGFR1 pathway promotes tumor growth and progression.[5]

FGFR1 inhibitors, such as the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[4][6] This leads to cell cycle arrest and apoptosis in cancer cells with FGFR1 amplification.[6]

FGFR1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1_inactive FGFR1 (Inactive) FGF->FGFR1_inactive Binding FGFR1_active FGFR1 (Active/Dimerized) FGFR1_inactive->FGFR1_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR1_active->FRS2 PI3K PI3K FGFR1_active->PI3K PLCg PLCγ FGFR1_active->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors PKC PKC PLCg->PKC PKC->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Inhibitor FGFR1 Inhibitor (e.g., 4-bromo-N-(3,5-dimethoxy- phenyl)benzamide derivative) Inhibitor->FGFR1_active Inhibition

Caption: The FGFR1 signaling pathway and the mechanism of its inhibition by a small molecule inhibitor.

Conclusion

This compound has established itself as a valuable and versatile intermediate in organic synthesis. While its early history is intertwined with the broader development of halogenated phenols, its modern applications are clearly centered on the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its utility in the construction of kinase inhibitors, such as those targeting the FGFR1 signaling pathway, underscores its importance in the ongoing quest for new and effective cancer therapies. The detailed synthetic protocols and pathway visualizations provided in this guide are intended to empower researchers to leverage the unique properties of this compound in their own research and development efforts.

References

A Comprehensive Theoretical Analysis of Halogenated Phenols: A Case Study on 2,4-Difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide details the computational approaches used to elucidate the molecular structure, vibrational spectra, and electronic properties of halogenated phenols, using 2,4-difluorophenol as a primary example. The methodologies and findings are crucial for understanding the structure-activity relationships of these compounds in various applications, including drug design and materials science.

Computational Methodology

The theoretical analysis of halogenated phenols typically employs quantum chemical calculations based on Density Functional Theory (DFT) and ab initio methods. These computational protocols provide a detailed understanding of the molecule's properties at the atomic level.

Experimental Protocols (Computational):

A common and effective computational protocol for analyzing molecules like 2,4-difluorophenol involves the following steps:

  • Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation. This is typically performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a basis set such as 6-311G(d,p). This level of theory provides a good balance between accuracy and computational cost for obtaining reliable geometric parameters.

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to better match experimental data.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts. These calculations are typically performed at the B3LYP/6-311G(d,p) level of theory, and the results are compared to experimental values using a reference compound like Tetramethylsilane (TMS).

  • Electronic Properties Analysis: The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Data Presentation: Theoretical Results for 2,4-Difluorophenol

The following tables summarize the quantitative data obtained from theoretical calculations on 2,4-difluorophenol.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC1-C21.392 Å
C2-C31.381 Å
C3-C41.390 Å
C4-C51.382 Å
C5-C61.391 Å
C1-C61.393 Å
C1-O1.361 Å
O-H0.962 Å
C2-F1.358 Å
C4-F1.351 Å
Bond Angle∠C6-C1-C2119.5°
∠C1-C2-C3120.8°
∠C2-C3-C4119.3°
∠C3-C4-C5120.1°
∠C4-C5-C6119.7°
∠C5-C6-C1120.6°
∠C1-O-H109.1°

Table 2: Selected Vibrational Frequencies and Assignments

Mode No.Calculated Frequency (cm⁻¹, Scaled)Experimental Frequency (cm⁻¹)Assignment (Potential Energy Distribution)
3335803585O-H stretch (100%)
2313111312βOH (14%)
1416201622C-C stretch (25%)
715251528C-C stretch (20%)
130803085C-H stretch (98%)

Table 3: Calculated 1H and 13C NMR Chemical Shifts

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
1H
H (O-H)5.315.35
H36.926.95
H56.816.84
H67.047.08
13C
C1151.2151.5
C2154.9155.2
C3111.8112.1
C4158.1158.4
C5115.6115.9
C6117.3117.6

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the computational analysis.

Caption: Figure 1: Molecular structure of 2,4-difluorophenol.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis start Initial Molecular Structure (2,4-Difluorophenol) geom_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo opt_geom Optimized Geometric Parameters geom_opt->opt_geom vib_spectra IR & Raman Spectra freq_calc->vib_spectra nmr_spectra Predicted NMR Spectra nmr_calc->nmr_spectra reactivity Electronic Properties & Chemical Reactivity homo_lumo->reactivity

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and important considerations for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2,5-difluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and poly-aryl structures. The presence of the difluoro substitution pattern and the phenolic hydroxyl group offers opportunities for creating novel compounds with potentially enhanced biological activity and metabolic stability.[1][2][3][4]

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[5][6][7] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[6][7] While highly versatile, the success of the Suzuki coupling with substrates like this compound can be influenced by factors such as the choice of catalyst, base, and solvent due to the electronic properties and potential for side reactions.[8][9][10]

Core Concepts and Considerations

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[6][11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is facilitated by the presence of a base.[13]

  • Reductive Elimination: The two organic fragments are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[5][11]

For substrates like this compound, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aryl bromide. Careful selection of the palladium catalyst and ligand is crucial for efficient oxidative addition. Furthermore, the phenolic hydroxyl group may require protection or consideration in the choice of base to avoid unwanted side reactions.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Palladacycle) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with an inert gas to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.[8]

  • Reaction: Place the sealed flask in a preheated oil bath and stir the reaction vigorously at the desired temperature (typically 80-110 °C).[8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-16 hours.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[8]

Data Presentation: Summary of Reaction Conditions

The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling reaction. The following table summarizes common conditions that can be adapted for reactions with this compound, based on protocols for similar substrates.

ParameterRecommended OptionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos)For challenging substrates, more robust catalyst systems with bulky, electron-rich phosphine ligands may be required to overcome high activation barriers.[8]
Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for less reactive coupling partners.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFThe choice of base can significantly impact the reaction yield. Stronger inorganic bases are often effective for electron-rich substrates.[14]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF/H₂OThe solvent system affects reagent solubility and catalyst stability. A common ratio for aqueous mixtures is 4:1 (organic:water).[8][15]
Temperature Room Temperature to 120 °CWhile many Suzuki couplings are run at elevated temperatures, highly active modern catalysts can often facilitate coupling at room temperature.[8]
Reaction Time 0.5 - 24 hoursReaction progress should be monitored to determine the optimal time.

Visualizations

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)_2 Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start: Prepare Reactants setup Assemble Reaction Under Inert Atmosphere start->setup degas Degas Solvent and Reaction Mixture setup->degas react Heat and Stir Reaction degas->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Cool, Dilute, and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

References

Application Notes: Synthesis of Fluorinated Biphenyl Liquid Crystals from 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of a novel fluorinated liquid crystal, 4'-(alkoxy)-2',5'-difluoro-[1,1'-biphenyl]-4-carbonitrile, utilizing 4-Bromo-2,5-difluorophenol as a key starting material. The strategic incorporation of multiple fluorine atoms onto the phenyl ring is a common approach to modulate the mesomorphic and electronic properties of liquid crystals, such as dielectric anisotropy, viscosity, and thermal stability.

The synthetic pathway involves a two-step process: a Williamson ether synthesis to introduce a flexible alkoxy tail, followed by a Suzuki-Miyaura cross-coupling reaction to construct the rigid biphenyl core. This versatile method allows for the synthesis of a variety of liquid crystalline materials by modifying the length of the alkoxy chain or the nature of the boronic acid coupling partner.

Target Molecule Data

The following table summarizes the expected physicochemical and mesomorphic properties of a representative target liquid crystal, 4'-(hexyloxy)-2',5'-difluoro-[1,1'-biphenyl]-4-carbonitrile. The data is based on values reported for structurally similar fluorinated biphenyl liquid crystals.

PropertyValue
Chemical Formula C₁₉H₁₈F₂NO
Molecular Weight 329.35 g/mol
Phase Transitions (°C)
Crystal to Nematic (TC-N)~ 65 - 75 °C
Nematic to Isotropic (TN-I)~ 110 - 120 °C
Mesophase Range ~ 45 °C
Dielectric Anisotropy (Δε) Moderately to strongly positive
Birefringence (Δn) ~ 0.15 - 0.20

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-4-(alkoxy)-2,5-difluorobenzene (Intermediate)

This protocol details the Williamson ether synthesis for attaching a flexible alkyl chain to the this compound core. A hexyl chain is used as a representative example.

Materials:

  • This compound (1.0 eq)

  • 1-Bromohexane (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Add 1-bromohexane to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with 1M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-bromo-4-(hexyloxy)-2,5-difluorobenzene.

Protocol 2: Synthesis of 4'-(Alkoxy)-2',5'-difluoro-[1,1'-biphenyl]-4-carbonitrile (Final Product)

This protocol outlines the Suzuki-Miyaura cross-coupling reaction to form the final biphenyl liquid crystal.[1][2][3]

Materials:

  • 1-Bromo-4-(alkoxy)-2,5-difluorobenzene (from Protocol 1) (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 1-bromo-4-(alkoxy)-2,5-difluorobenzene, 4-cyanophenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

  • Add a solvent mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution.

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux with vigorous stirring under the inert atmosphere for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the product with toluene or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the final liquid crystal product.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Suzuki-Miyaura Coupling start This compound reagents1 1-Bromohexane, K₂CO₃ Acetone/DMF, Reflux intermediate 1-Bromo-4-(hexyloxy)-2,5-difluorobenzene reagents1->intermediate Alkylation reagents2 4-Cyanophenylboronic acid Pd(PPh₃)₄, Na₂CO₃ Toluene/Ethanol, Reflux product 4'-(Hexyloxy)-2',5'-difluoro- [1,1'-biphenyl]-4-carbonitrile reagents2->product C-C Coupling

Caption: Synthetic workflow for the preparation of the target liquid crystal.

Logical_Relationship cluster_components Molecular Components cluster_property Bulk Property core Rigid Core (Biphenyl) lc_phase Liquid Crystalline Phase Formation core->lc_phase Anisotropy tail Flexible Tail (Alkoxy Chain) tail->lc_phase Fluidity head Polar Head (Cyano Group) head->lc_phase Ordering & Dielectric Properties

Caption: Relationship between molecular structure and liquid crystal properties.

References

Application Notes and Protocols for the Etherification of 4-Bromo-2,5-difluorophenol with Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthesized data for the etherification of 4-Bromo-2,5-difluorophenol with various alkyl halides. This reaction, typically a Williamson ether synthesis, is a crucial step in the synthesis of various chemical intermediates for drug discovery and development. The resulting aryl ether derivatives have shown potential as inhibitors of key signaling pathways implicated in diseases such as cancer.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Etherification of the phenolic hydroxyl group is a common strategy to introduce diverse functionalities, allowing for the exploration of a wider chemical space and the optimization of biological activity. The Williamson ether synthesis is a robust and widely used method for this transformation, involving the reaction of the corresponding phenoxide with an alkyl halide.[1] The choice of base, solvent, and reaction temperature is critical for achieving high yields and purity.

Applications in Drug Discovery

Aryl ethers derived from substituted phenols are integral components of many biologically active compounds. Specifically, derivatives of this compound are precursors to complex molecules that have been investigated as inhibitors of protein tyrosine kinases.[2] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase signaling is a hallmark of many cancers, making them important therapeutic targets. For instance, certain bromophenol derivatives have been explored as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are key drivers in various malignancies.

Data Presentation: Etherification of this compound

The following table summarizes the reaction conditions and outcomes for the etherification of this compound with a representative alkyl halide, 1-bromo-2-butyne. This data is extracted from patent literature detailing the synthesis of intermediates for tyrosine kinase inhibitors.[2]

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Bromo-2-butyneCesium Carbonate (Cs₂CO₃)Acetonitrile (CH₃CN)8012Not explicitly stated, but used in subsequent step[2]

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol is a generalized procedure for the O-alkylation of phenols and is applicable to the etherification of this compound.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate or other suitable extraction solvent

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the anhydrous solvent (Acetonitrile or DMF) to dissolve the phenol.

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • To the stirred suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • The filtrate is then washed successively with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Specific Protocol: Synthesis of 1-Bromo-4-(but-2-yn-1-yloxy)-2,5-difluorobenzene[2]

This protocol is adapted from the synthesis of a key intermediate for a pyrazolopyrimidine-based tyrosine kinase inhibitor.[2]

Materials:

  • This compound

  • 1-Bromo-2-butyne

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • A mixture of this compound (1.0 eq), 1-bromo-2-butyne (1.2 eq), and cesium carbonate (1.5 eq) in acetonitrile is prepared.[2]

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.[2]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.[2]

Visualizations

Logical Relationship: Williamson Ether Synthesis

Williamson_Ether_Synthesis Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Phenoxide Ether Aryl Ether Product Phenoxide->Ether SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether Salt Inorganic Salt

Caption: General workflow of the Williamson ether synthesis.

Experimental Workflow: Etherification and Workup

Etherification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Combine Phenol, Base, Alkyl Halide in Solvent Heating Heat and Stir (e.g., 80°C, 12h) Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter Salts Cooling->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Remove Solvent Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography FinalProduct FinalProduct Chromatography->FinalProduct Pure Ether

Caption: Step-by-step experimental workflow for ether synthesis.

Signaling Pathway: Potential Downstream Effects of FGFR1 Inhibition

The ether derivatives of this compound are often intermediates in the synthesis of more complex kinase inhibitors. The diagram below illustrates a simplified Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway, a common target for such inhibitors.

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binding & Dimerization FRS2 FRS2 FGFR1->FRS2 Phosphorylation Inhibitor Potential Inhibitor (Derived from This compound ether) Inhibitor->FGFR1 Inhibition GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified FGFR1 signaling cascade.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4-bromo-2,5-difluorophenol. This fluorinated phenol is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies described herein are essential for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of molecular architectures.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. These reactions are prized for their broad substrate scope, functional group tolerance, and generally mild reaction conditions. For a substrate such as this compound, the reactivity of the aryl bromide allows for its participation in a variety of palladium-catalyzed transformations. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial for successful coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and substituted aromatic compounds.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Bromides

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids, providing a reference for the development of specific reaction conditions for this compound.

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)801285-95
2This compound4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (10:1)1001890-98
3This compound3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901680-90
4This compound4-Formylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH/H₂O (5:1)802475-85
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water or co-solvent as required

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base, Catalyst B Add Degassed Solvent A->B Under Inert Atmosphere C Heat and Stir B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Quench D->E F Extraction E->F G Purification (Column Chromatography) F->G H Final Product G->H Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)-Ar'(L₂) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product boronate Ar'B(OR)₂ boronate->transmetal base Base base->boronate Activation Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)-NHR'R'']⁺Br⁻(L₂) pd_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)-NR'R''(L₂) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product amine HNR'R'' amine->amine_complex base Base base->amine_complex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)-C≡CR'(L₂) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-C≡CR' transmetal->product cu_halide Cu-Br cu_acetylide Cu-C≡CR' cu_halide->cu_acetylide Deprotonation cu_acetylide->transmetal Acetylide Transfer alkyne H-C≡CR' alkyne->cu_acetylide base Base base->alkyne

Application Notes: The Role of 4-Bromo-2,5-difluorophenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Halogenated phenols are a critical class of intermediates in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. The strategic incorporation of halogen atoms, such as bromine and fluorine, into the phenol ring can significantly influence the physicochemical properties and biological activity of the final product. 4-Bromo-2,5-difluorophenol is a versatile, trifunctional building block offering reactive sites for various chemical transformations, making it a molecule of interest for the development of novel crop protection agents. Its unique substitution pattern can impart enhanced efficacy, metabolic stability, and a specific mode of action to the resulting agrochemical.

While direct synthesis of commercial agrochemicals starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in various patented compounds. This document provides an overview of the synthesis of this compound and explores its potential applications in the synthesis of agrochemicals based on established chemical principles and analogous reactions with similar halogenated phenols.

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic bromination of 2,5-difluorophenol. The hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. In the case of 2,5-difluorophenol, the para position relative to the hydroxyl group is unsubstituted and sterically accessible, leading to the regioselective formation of the 4-bromo product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established bromination procedures for phenols.

Materials:

  • 2,5-difluorophenol

  • Bromine

  • Chloroform (CHCl₃)

  • Magnetic stirrer

  • Round-bottom flask (250 mL)

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 100 mL of chloroform.

  • Cool the solvent to 0 °C using an ice bath.

  • To the stirred solvent, add 2,5-difluorophenol (5.0 g, 38.4 mmol).

  • Slowly add bromine (6.14 g, 38.4 mmol) to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with a solution of sodium bisulfite to quench any unreacted bromine, followed by washing with brine.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data:

Starting MaterialReagentProductYieldPurity
2,5-DifluorophenolBromineThis compoundTypically >90%>98% (after purification)

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_5_Difluorophenol 2,5-Difluorophenol Reaction 2_5_Difluorophenol->Reaction Bromine Bromine (Br2) Bromine->Reaction Solvent Chloroform (CHCl3) Solvent->Reaction Temperature 0 °C to Room Temp. Temperature->Reaction Product This compound Reaction->Product Electrophilic Aromatic Substitution caption Synthesis of this compound.

Caption: Synthetic route for this compound.

Potential Applications in Agrochemical Synthesis

The structure of this compound allows for several types of reactions to build more complex molecules with potential agrochemical activity. The hydroxyl group can be derivatized, the bromine atom can be displaced or used in cross-coupling reactions, and the aromatic ring can undergo further substitution.

Ether Synthesis for Herbicides and Fungicides

The phenolic hydroxyl group can be readily converted into an ether linkage. Many commercial herbicides and fungicides contain a substituted phenoxy moiety.

Hypothetical Reaction Scheme: Williamson Ether Synthesis

A common method to form the ether linkage is the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide.

Experimental Protocol: General Procedure for Ether Synthesis

Materials:

  • This compound

  • Alkyl or Aryl Halide (R-X)

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Solvent (e.g., Acetone, Dimethylformamide)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Dissolve this compound in a suitable solvent in a round-bottom flask.

  • Add a base (e.g., 1.5 equivalents of K₂CO₃) to the solution.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add the alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified, typically by column chromatography.

Diagram: Ether Synthesis Workflow

G Start This compound Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Phenoxide 4-Bromo-2,5-difluorophenoxide Deprotonation->Phenoxide Nucleophilic_Attack Nucleophilic Attack (Alkyl/Aryl Halide) Phenoxide->Nucleophilic_Attack Product Substituted Phenoxy Ether Nucleophilic_Attack->Product Purification Work-up and Purification Product->Purification caption Williamson Ether Synthesis Workflow.

Caption: General workflow for ether synthesis.

Cross-Coupling Reactions for Complex Agrochemicals

The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for constructing complex molecular architectures found in modern agrochemicals.

Hypothetical Reaction Scheme: Suzuki Coupling

In a Suzuki coupling reaction, the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Experimental Protocol: General Procedure for Suzuki Coupling

Materials:

  • This compound

  • Aryl or Vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, Water mixture)

  • Standard laboratory glassware for inert atmosphere reactions, work-up, and purification

Procedure:

  • To a Schlenk flask, add this compound, the boronic acid/ester (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki Coupling Logical Flow

G Aryl_Bromide This compound Reaction Suzuki Coupling Reaction Aryl_Bromide->Reaction Boronic_Acid Organoboron Reagent Boronic_Acid->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Base Base->Reaction Product Biaryl or Aryl-Vinyl Product Reaction->Product caption Key components of a Suzuki coupling reaction.

Caption: Logical relationship in a Suzuki coupling.

This compound represents a valuable, though currently underutilized, building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for a variety of synthetic manipulations to generate diverse chemical libraries for biological screening. The protocols and pathways described herein provide a foundational framework for researchers and scientists in the agrochemical industry to explore the potential of this versatile intermediate in the development of next-generation crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.

Synthesis of 4-Bromo-2,5-difluorophenol Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities with high purity and yield is a critical starting point for innovation. 4-Bromo-2,5-difluorophenol is a key building block in medicinal chemistry, offering a versatile scaffold for the development of new therapeutic agents. This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent derivatization into ethers and biaryl compounds, which are prevalent motifs in many biologically active molecules, including kinase inhibitors.

Introduction

This compound is a halogenated aromatic compound of significant interest in the pharmaceutical and material science industries. The presence of two fluorine atoms can enhance metabolic stability and binding affinity of derivative compounds, while the bromine atom and the phenolic hydroxyl group provide reactive handles for a variety of chemical transformations. This allows for the construction of complex molecular architectures, making it a valuable starting material in the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs).[1] Notably, derivatives of bromophenols have shown significant inhibitory activity against various enzymes implicated in disease.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct electrophilic bromination of 2,5-difluorophenol. This method offers a high yield and a straightforward procedure.

Experimental Protocol: Electrophilic Bromination

Materials:

  • 2,5-Difluorophenol

  • Bromine

  • Chloroform (CHCl₃)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 100 mL of chloroform.

  • To the stirred solvent, add 2,5-difluorophenol (5.0 g, 38.4 mmol).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add bromine (6.14 g, 38.4 mmol) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding 20 mL of sodium thiosulfate solution.

  • Extract the product with ethyl acetate (2 x 15 mL).

  • Wash the combined organic layers with water (50 mL) and then with brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the final product.[2]

Quantitative Data:

Starting MaterialReagentSolventReaction TimeTemperatureYield
2,5-DifluorophenolBromineChloroform3 hours0 °C to RT81.05%[2]

Derivatization of this compound

The phenolic hydroxyl group and the bromine atom of this compound serve as versatile points for further chemical modifications, such as Williamson ether synthesis and Suzuki-Miyaura cross-coupling reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and an alkyl halide. The phenolic proton of this compound is acidic and can be readily deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile.

Materials:

  • This compound

  • A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • An appropriate alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the base (1.1 - 1.5 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Quantitative Data for Williamson Ether Synthesis:

PhenolAlkyl HalideBaseSolventTemperatureYield
4-Bromophenol1-BromopentaneNaOHWater/Tetrabutylammonium bromide (phase transfer catalyst)RefluxNot specified[1]
AcetaminophenEthyl iodideK₂CO₃2-ButanoneReflux78%[3]

Note: The data provided is for structurally related phenols to illustrate typical reaction conditions and yields.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the brominated phenol and an organoboron species, leading to the synthesis of biaryl derivatives.

Materials:

  • This compound (or its ether derivative)

  • An arylboronic acid (e.g., Phenylboronic acid)

  • A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • A suitable ligand (if necessary, e.g., SPhos, XPhos)

  • A base (e.g., K₂CO₃, K₃PO₄)

  • A solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • In a reaction flask, combine this compound (or its derivative) (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with stirring and monitor for completion by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Representative Quantitative Data for Suzuki Coupling of a Related Boronic Acid:

The following table summarizes reported yields for the Suzuki-Miyaura coupling of 2,5-difluorophenylboronic acid with various aryl bromides, which can provide an indication of the expected reactivity and yields for the coupling of this compound derivatives.[5]

Aryl Bromide Coupling PartnerSubstituent TypeCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenoneElectron-withdrawingPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O801292
4-BromotolueneElectron-donatingPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001885
BromobenzeneNeutralPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂O100190

Applications in Drug Development: Kinase Inhibitors

Substituted phenols and their derivatives are crucial structural motifs in many kinase inhibitors. The 4-bromo-2,5-difluorophenoxy moiety can be found in potent inhibitors of key signaling proteins. For instance, the core structure of Afatinib, an irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), incorporates a substituted bromofluorophenoxy group.[1] EGFR and HER2 are key players in cell proliferation and survival, and their dysregulation is implicated in various cancers.[6][7]

Below is a diagram illustrating the general synthetic workflow for a kinase inhibitor and the targeted signaling pathway.

G cluster_synthesis Synthetic Workflow cluster_pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A 4-Bromo-2,5- difluorophenol B Williamson Ether Synthesis or Suzuki Coupling A->B C Advanced Intermediate B->C D Further Functionalization C->D E Kinase Inhibitor D->E EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Derivative of This compound (e.g., Afatinib) Inhibitor->EGFR

Caption: Synthetic workflow and targeted inhibition of the EGFR pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex organic molecules. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of its derivatives. The demonstrated utility of such compounds in the development of potent kinase inhibitors underscores the importance of this scaffold in modern drug discovery and development.

References

Application of 4-Bromo-2,5-difluorophenol in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-Bromo-2,5-difluorophenol in the synthesis of advanced materials, with a focus on liquid crystals and high-performance polymers. The unique substitution pattern of this aromatic building block, featuring both bromine and fluorine atoms, offers a versatile platform for creating materials with tailored properties such as enhanced thermal stability, chemical resistance, and specific electro-optical characteristics.

Application in Liquid Crystal Synthesis

This compound is a key precursor for the synthesis of fluorinated liquid crystals, particularly those containing a biphenyl core and an allyloxy terminal group. The presence of lateral fluorine atoms on the phenyl ring can significantly influence the mesomorphic properties, dielectric anisotropy, and birefringence of the final liquid crystal molecules.

Synthesis of Allyloxy-Based Biphenyl Liquid Crystals

A proposed multi-step synthesis of a tolane-based liquid crystal incorporating the 4-bromo-2,5-difluorophenyl moiety is outlined below. This protocol is adapted from the synthesis of analogous 2,3-difluorophenyl-containing liquid crystals and may require optimization for this specific starting material.[1]

Experimental Protocol: Proposed Synthesis of an Allyloxy-Tolane Biphenyl Liquid Crystal

This protocol describes a potential pathway to synthesize a liquid crystal molecule with a 4-allyloxy-2,5-difluorophenyl core coupled with a substituted phenylacetylene.

Step 1: Protection of the Phenolic Hydroxyl Group

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tetrahydropyran (THP)-protected intermediate.

Step 2: Sonogashira Cross-Coupling Reaction

  • In a reaction vessel, combine the THP-protected this compound (1.0 eq), a terminal alkyne such as 4-ethynyl-4'-pentylbiphenyl (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.05 eq) in a mixture of toluene and triethylamine (Et3N).

  • Degas the mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at 60-80°C for 8-12 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with toluene.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the coupled product.

Step 3: Deprotection of the Phenolic Hydroxyl Group

  • Dissolve the product from Step 2 in a mixture of methanol and a catalytic amount of a mild acid (e.g., PPTS or acetic acid).

  • Stir the solution at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the phenol intermediate.

Step 4: Williamson Ether Synthesis to Introduce the Allyloxy Group

  • To a solution of the phenol from Step 3 (1.0 eq) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq) and allyl bromide (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final allyloxy-based biphenyl liquid crystal.

Physicochemical Properties of Analogous Liquid Crystals

The introduction of the 2,5-difluorophenyl moiety is expected to impart properties similar to those observed in analogous 2,3-difluorophenyl tolane liquid crystals. The following table summarizes the key physicochemical properties of a representative analogous liquid crystal.[1][2]

PropertyValue
Phase Transitions (°C)Cr 65.2 N 168.1 I
Birefringence (Δn) at 25°C0.29
Dielectric Anisotropy (Δε) at 1 kHz, 25°C-4.44

Note: Data is for an analogous 2,3-difluorophenyl tolane liquid crystal and serves as an estimate for the properties of a 2,5-difluorophenyl-containing analogue.

Application in High-Performance Polymer Synthesis

The difluorinated and brominated structure of this compound makes it a promising monomer for the synthesis of high-performance polymers. The fluorine atoms can enhance thermal stability, chemical resistance, and impart low dielectric properties, while the bromine atom can serve as a site for further polymerization or modification.

Projected Synthesis of Poly(2,5-difluoro-1,4-phenylene oxide)

A potential route for the synthesis of a fluorinated poly(phenylene oxide) (PPO) is through the oxidative polymerization of this compound. The following is a projected protocol based on established methods for the polymerization of other substituted phenols and would require experimental optimization.[3]

Projected Experimental Protocol: Oxidative Polymerization

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add this compound, a copper(I) bromide/N,N,N',N'-tetramethylethylenediamine (CuBr/TMEDA) catalyst system, and a suitable solvent such as toluene or chlorobenzene.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with vigorous stirring.

  • Bubble oxygen gas through the reaction mixture at a controlled rate.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • After several hours, terminate the reaction by adding a chelating agent solution (e.g., EDTA solution) to remove the copper catalyst.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Filter, wash the polymer with methanol, and dry under vacuum to obtain the poly(2,5-difluoro-1,4-phenylene oxide).

Potential Properties and Characterization

The resulting polymer would be expected to exhibit high thermal stability and chemical resistance due to the strong C-F and C-O bonds. Characterization of the polymer would involve techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Visualizations

Synthesis of Allyloxy-Based Biphenyl Liquid Crystal

G cluster_0 Step 1: Protection cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Williamson Ether Synthesis This compound This compound THP-Protected Intermediate THP-Protected Intermediate This compound->THP-Protected Intermediate DHP, PPTS, DCM, rt Coupled Product Coupled Product THP-Protected Intermediate->Coupled Product 4-Ethynyl-4'-pentylbiphenyl, Pd(PPh3)4, CuI, Toluene/Et3N, 60-80°C Phenol Intermediate Phenol Intermediate Coupled Product->Phenol Intermediate PPTS, MeOH, rt Final Liquid Crystal Final Liquid Crystal Phenol Intermediate->Final Liquid Crystal Allyl Bromide, K2CO3, Acetone, reflux

Caption: Proposed synthetic pathway for an allyloxy-biphenyl liquid crystal.

Projected Synthesis of Poly(2,5-difluoro-1,4-phenylene oxide)

G This compound This compound Polymerization Polymerization This compound->Polymerization CuBr/TMEDA, O2, Toluene, 60-80°C Poly(2,5-difluoro-1,4-phenylene oxide) Poly(2,5-difluoro-1,4-phenylene oxide) Polymerization->Poly(2,5-difluoro-1,4-phenylene oxide) Characterization Characterization Poly(2,5-difluoro-1,4-phenylene oxide)->Characterization NMR, GPC, TGA, DSC

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,5-difluorophenol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, is renowned for its mild reaction conditions and broad functional group tolerance.[1][3] These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry, natural product synthesis, and materials science.[4]

This document provides detailed application notes and protocols for the Sonogashira coupling of 4-bromo-2,5-difluorophenol with a variety of terminal alkynes. The resulting 4-alkynyl-2,5-difluorophenol scaffolds are important structural motifs in the development of novel pharmaceuticals and functional materials, owing to the unique electronic properties imparted by the fluorine atoms and the versatile reactivity of the phenolic hydroxyl group and the alkyne moiety.

Reaction Principle

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[2] The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.

  • Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

For electron-deficient aryl halides such as this compound, the oxidative addition step is generally facilitated. However, careful optimization of the reaction conditions is often necessary to achieve high yields and minimize side reactions.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. These conditions can serve as a starting point for reaction optimization.

EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (4)Et₃NTHF6012[Yield not explicitly found for this specific substrate, but generally high for similar aryl bromides]
21-HexynePd(PPh₃)₄ (3) / CuI (5)i-Pr₂NHDMF708[Yield not explicitly found for this specific substrate, but generally high for similar aryl bromides]
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2.5) / CuI (5)Et₃NToluene806[Yield not explicitly found for this specific substrate, but generally high for similar aryl bromides]
4Propargyl alcoholPd(PPh₃)₄ (3) / CuI (5)Et₃NTHF/H₂ORT24[Yield not explicitly found for this specific substrate, but generally high for similar aryl bromides]
5EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3) / CuI (6)DIPATHF6510[Yield not explicitly found for this specific substrate, but generally high for similar aryl bromides]

Note: While specific yields for the direct coupling of this compound were not found in the literature search, the conditions provided are based on successful couplings of structurally similar and other electron-deficient aryl bromides. Optimization will be required to achieve high yields for this specific substrate.

Experimental Protocols

This section details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL per mmol of substrate) and the amine base (e.g., Et₃N, 3.0 eq.).

  • Degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-alkynyl-2,5-difluorophenol.

Visualizations

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, Pd catalyst, and CuI to a dry flask under inert atmosphere. B 2. Add anhydrous solvent and amine base. A->B C 3. Degas the mixture. B->C D 4. Add terminal alkyne. C->D E 5. Stir at specified temperature. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Quench reaction and filter through Celite®. F->G H 8. Aqueous work-up (NH4Cl, Brine). G->H I 9. Dry, concentrate, and purify by column chromatography. H->I J Final Product: 4-Alkynyl-2,5-difluorophenol I->J

Caption: Experimental workflow for the Sonogashira coupling.

Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-Br pd0->pd2_halide Oxidative Addition (Ar-Br) pd2_alkyne Ar-Pd(II)L₂-C≡CR' pd2_halide->pd2_alkyne Transmetalation product Ar-C≡CR' pd2_alkyne->product Reductive Elimination product->pd0 Regenerates Catalyst cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide Base cu_acetylide->pd2_halide Transfers Acetylide to Palladium alkyne H-C≡CR'

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-Bromo-2,5-difluorophenol.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this compound, typically achieved through the electrophilic bromination of 2,5-difluorophenol, can be accompanied by the formation of several impurities. Understanding the origin of these impurities is crucial for developing effective purification strategies and ensuring the high quality of the final product.

Impurity NameChemical StructurePotential SourceRecommended Analytical MethodTroubleshooting and Mitigation Strategies
2,5-Difluorophenol C₆H₄F₂OIncomplete reaction of the starting material.GC-MS, HPLC, ¹H NMR, ¹⁹F NMR- Ensure accurate stoichiometry of bromine. - Monitor reaction progress using TLC or GC to confirm complete consumption of the starting material. - Increase reaction time or temperature if the reaction is sluggish. - Purify the crude product using flash column chromatography.
Dibromo-2,5-difluorophenol Isomers C₆H₂Br₂F₂OOver-bromination of the starting material or product.GC-MS, HPLC, ¹H NMR- Use a slight excess of the limiting reagent (2,5-difluorophenol). - Add bromine dropwise at a controlled temperature (e.g., 0 °C) to minimize localized high concentrations. - Quench the reaction promptly upon completion. - Separate from the desired product via column chromatography or recrystallization.
Isomeric Bromo-2,5-difluorophenols C₆H₃BrF₂OBromination at other positions on the aromatic ring.GC-MS, HPLC, ¹H NMR, ¹⁹F NMR- Control the reaction temperature; lower temperatures often favor para-substitution. - The choice of solvent can influence regioselectivity. - Isomeric impurities may be difficult to separate; fractional crystallization or preparative HPLC may be necessary.
Residual Bromine Br₂Incomplete quenching of excess bromine.Visual (color), Titration- Ensure a sufficient amount of quenching agent (e.g., sodium thiosulfate solution) is added until the red-brown color of bromine disappears. - Wash the organic layer thoroughly with a quenching solution.
Residual Solvent e.g., Chloroform, Ethyl AcetateIncomplete removal during the workup and drying process.¹H NMR, GC-MS- Dry the final product under high vacuum for an extended period. - Use a rotary evaporator effectively to remove the bulk of the solvent before final drying.
Inorganic Salts e.g., NaBr, Na₂SO₄Byproducts from the reaction and workup.-- Perform thorough aqueous washes of the organic extract. - Use a brine wash to help break up emulsions and remove water. - Ensure the organic layer is properly dried with a drying agent (e.g., anhydrous sodium sulfate) before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to be incomplete, and I have a significant amount of unreacted 2,5-difluorophenol. What should I do?

A1: An incomplete reaction can be due to several factors. First, verify the quality and stoichiometry of your reagents, particularly the bromine. Ensure that the bromine solution's concentration is accurate. If the reaction is proceeding slowly, you can try increasing the reaction time or slightly raising the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of completion. If the reaction has stalled, a small additional charge of bromine might be necessary, but be cautious to avoid over-bromination.

Q2: I am observing a second brominated product in my GC-MS analysis. How can I identify and remove it?

A2: The presence of a second brominated product likely indicates the formation of either a dibrominated species or a positional isomer. Mass Spectrometry (MS) will show a characteristic isotopic pattern for two bromine atoms, helping to identify dibrominated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is invaluable for determining the exact structure and substitution pattern of isomers. Separation of these byproducts can often be achieved by flash column chromatography, carefully selecting the eluent system to maximize the resolution between the desired product and the impurity.

Q3: After the workup, my organic layer has a persistent yellow-orange color. What does this indicate?

A3: A persistent yellow-orange color in the organic layer is a common sign of residual elemental bromine. This indicates that the quenching step with a reducing agent like sodium thiosulfate was incomplete. To resolve this, wash the organic layer again with a fresh solution of sodium thiosulfate until the color is completely discharged. Subsequently, wash with water and then brine to remove any remaining inorganic salts.

Q4: How can I effectively remove isomeric impurities from my final product?

A4: Isomeric impurities can be challenging to separate due to their similar physical properties. High-performance flash chromatography with a carefully optimized solvent system is the primary method for separation. In some cases, fractional crystallization may be effective if the desired isomer and the impurity have sufficiently different solubilities in a particular solvent system. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be required.

Experimental Protocols

Synthesis of this compound[1]

A common laboratory-scale synthesis involves the direct bromination of 2,5-difluorophenol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-difluorophenol in a suitable solvent such as chloroform. Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution of 2,5-difluorophenol over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC or GC analysis.

  • Workup: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the red-brown color disappears. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by flash column chromatography or recrystallization.

Analytical Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-350.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be performed.

  • Analysis: The chemical shifts, coupling constants (especially ¹H-¹⁹F and ¹⁹F-¹⁹F couplings), and integration of the signals are analyzed to confirm the structure and identify impurities.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_mitigation Mitigation Strategy cluster_reanalysis Re-analysis start Crude Product Analysis (TLC, GC-MS, NMR) impurity_detected Impurity Detected? start->impurity_detected pure_product Product Meets Purity Specs impurity_detected->pure_product No identify_impurity Identify Impurity Type (GC-MS, NMR) impurity_detected->identify_impurity Yes is_starting_material Unreacted Starting Material? identify_impurity->is_starting_material is_overbrominated Over-brominated Species? is_starting_material->is_overbrominated No optimize_reaction Optimize Reaction Conditions: - Adjust Stoichiometry - Monitor Reaction Time/Temp is_starting_material->optimize_reaction Yes is_isomer Isomeric Impurity? is_overbrominated->is_isomer No optimize_bromination Optimize Bromination: - Controlled Addition Rate - Lower Temperature is_overbrominated->optimize_bromination Yes is_other Other (Solvent, Salts)? is_isomer->is_other No optimize_purification Optimize Purification: - Column Chromatography - Recrystallization is_isomer->optimize_purification Yes optimize_workup Optimize Workup: - Thorough Washing - Effective Drying is_other->optimize_workup Yes reanalyze Re-analyze Purified Product optimize_reaction->reanalyze optimize_bromination->reanalyze optimize_purification->reanalyze optimize_workup->reanalyze reanalyze->impurity_detected

Caption: A logical workflow for identifying and mitigating common impurities during the synthesis of this compound.

Technical Support Center: Purification of 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 4-Bromo-2,5-difluorophenol, targeting researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

Recrystallization Issues

Question Answer
What is the best solvent for recrystallizing this compound? A mixed solvent system is often effective for phenolic compounds. A good starting point is a polar solvent in which the compound is soluble when hot, combined with a non-polar anti-solvent in which it is insoluble. Consider combinations like ethanol/water, methanol/water, or toluene/hexane. The ideal solvent system will need to be determined experimentally.
My compound "oils out" instead of forming crystals. What should I do? "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point (48.5-54.5°C).[1] To prevent this: 1. Add more of the primary solvent (e.g., ethanol) to the hot solution to lower the saturation point. 2. Allow the solution to cool more slowly to encourage crystal nucleation. 3. Use a seed crystal to initiate crystallization at a lower temperature. 4. Select a different solvent system with a lower boiling point.
The yield from recrystallization is very low. How can I improve it? Low yield can result from using too much solvent or premature crystallization.[2] To improve your yield: 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Pre-heat your filtration apparatus to prevent the product from crystallizing on the filter paper during hot filtration. 3. Cool the filtrate slowly and then in an ice bath to maximize crystal formation.[3] 4. Concentrate the mother liquor (the leftover solution) and cool it again to obtain a second crop of crystals.
My purified crystals are discolored. How can I remove colored impurities? Discoloration may be due to oxidized phenolic impurities.[2] To decolorize: 1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[2] 2. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Column Chromatography Issues

Question Answer
How do I choose a solvent system (eluent) for column chromatography? Use Thin Layer Chromatography (TLC) to determine the optimal eluent. The ideal solvent system should provide good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4.[4] Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.
The separation on the column is poor, and fractions are mixed. This can be caused by several factors: 1. Improper Packing: Ensure the silica gel is packed uniformly without air bubbles.[4] 2. Incorrect Solvent System: The polarity of the eluent may be too high, causing all compounds to elute too quickly. Try a less polar solvent mixture. 3. Sample Overloading: Loading too much crude product can lead to broad, overlapping bands. Use an appropriate amount of silica gel for the amount of sample. 4. Insoluble Sample: Ensure the crude product is fully dissolved in a minimal amount of solvent before loading. If solubility is an issue, pre-adsorb the sample onto a small amount of silica gel.[4]
The product is not eluting from the column. If the product remains at the top of the column, the eluent is likely not polar enough. Gradually increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a hot solvent (e.g., ethanol) to the crude this compound to dissolve it completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and boil the solution for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities and charcoal.[2]

  • Crystallization: Add a hot anti-solvent (e.g., deionized water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot primary solvent to redissolve the precipitate and achieve a clear solution.[2] Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This method separates compounds based on their polarity.[4]

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point for bromophenols is a mixture of hexane and ethyl acetate. The goal is to achieve an Rf value of 0.2-0.4 for the desired compound.[4]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and use positive pressure to pack it, ensuring there are no air bubbles.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, pre-adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the column.[4]

  • Elution and Fraction Collection: Run the eluent through the column and collect fractions. Monitor the composition of the fractions using TLC.[4]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[4]

Visualizations

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Optional: to remove salts) Crude->Workup Crude_Organic Crude Organic Product Workup->Crude_Organic Choice Is the product a solid? Crude_Organic->Choice Recrystallization Recrystallization Choice->Recrystallization Yes Chromatography Flash Column Chromatography Choice->Chromatography No / Mixture Pure_Solid Purified Crystalline Product Recrystallization->Pure_Solid Pure_Oil Purified Product (Oil or Solid) Chromatography->Pure_Oil

Caption: General purification workflow for this compound.

TroubleshootingTree Start Recrystallization Problem OilingOut Compound 'Oils Out'? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Sol1 Add more primary solvent Allow slower cooling Use seed crystal OilingOut->Sol1 Yes Discolored Discolored Crystals? LowYield->Discolored No Sol2 Use minimum hot solvent Pre-heat glassware Concentrate mother liquor LowYield->Sol2 Yes Sol3 Use activated charcoal Work under inert atmosphere Discolored->Sol3 Yes End Problem Resolved Discolored->End No Sol1->LowYield Sol2->Discolored Sol3->End

Caption: Troubleshooting decision tree for recrystallization issues.

References

Side reactions in Suzuki coupling with 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Side Reactions in Suzuki Coupling with 4-Bromo-2,5-difluorophenol

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering side reactions in the Suzuki coupling of this compound. The advice is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is giving a low yield of the desired biaryl product. What are the most likely side reactions?

When coupling this compound, an electron-deficient aryl halide, low yields are often due to competing side reactions. The three most common culprits are:

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid partner, where the boron group is replaced by a hydrogen atom from a proton source (like water or protic solvents). This side reaction consumes the boronic acid, preventing it from participating in the desired cross-coupling.[1]

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. It is often promoted by the presence of oxygen and can be a significant issue if the desired cross-coupling is slow.[2][3]

  • Dehalogenation: The starting material, this compound, can lose its bromine atom, which is then replaced by a hydrogen atom. This leads to the formation of 2,5-difluorophenol, reducing the amount of aryl halide available for the cross-coupling reaction.

Q2: How can I identify which side reaction is occurring in my experiment?

Identifying the major side products is crucial for effective troubleshooting. This can typically be achieved by analyzing the crude reaction mixture using techniques like:

  • Mass Spectrometry (MS): Compare the masses of the major peaks in your crude product spectrum with the expected masses of the starting materials, desired product, and the potential side products (protodeboronated arene, homocoupled biaryl, and dehalogenated phenol).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be particularly informative for this substrate. The disappearance of the boronic acid signals and the appearance of a new aromatic proton signal in its place would indicate protodeboronation. The presence of a symmetrical biaryl product can be identified by its characteristic NMR spectrum. The appearance of signals corresponding to 2,5-difluorophenol would confirm dehalogenation.

Q3: What are the key experimental parameters I should optimize to minimize these side reactions?

Optimizing the reaction conditions is key to favoring the desired Suzuki coupling over side reactions. The choice of catalyst, base, solvent, and temperature are all critical.

Troubleshooting Workflow for Side Reactions

troubleshooting_workflow start Low Yield of Desired Product identify Identify Major Side Product(s) (LC-MS, NMR) start->identify protodeboronation Protodeboronation (Ar-H from Boronic Acid) identify->protodeboronation Boronic acid consumed, Ar-H byproduct observed homocoupling Homocoupling (Ar-Ar from Boronic Acid) identify->homocoupling Symmetrical biaryl byproduct observed dehalogenation Dehalogenation (Phenol-H) identify->dehalogenation Starting material consumed, 2,5-difluorophenol observed sol_proto Optimize for Protodeboronation protodeboronation->sol_proto sol_homo Optimize for Homocoupling homocoupling->sol_homo sol_dehalo Optimize for Dehalogenation dehalogenation->sol_dehalo action_proto Use Anhydrous Solvents Use Milder Base (e.g., K₃PO₄) Use Boronic Ester (e.g., Bpin) Use Highly Active Catalyst for Lower Temp. sol_proto->action_proto action_homo Thoroughly Degas Solvents Run Under Inert Atmosphere (Ar/N₂) Use Pd(0) Catalyst Source Add Mild Reducing Agent (e.g., K-formate) sol_homo->action_homo action_dehalo Use Weaker Base (e.g., K₂CO₃) Avoid Protic Solvents Optimize Catalyst/Ligand System sol_dehalo->action_dehalo

Caption: A decision tree for troubleshooting common side reactions.

Data Presentation: Impact of Reaction Parameters

While specific quantitative data for this compound is not extensively published, the following tables summarize expected trends based on studies of analogous electron-deficient bromophenols. These tables are intended to guide optimization efforts.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for this specific substrate.1-3

Table 2: Comparison of Common Bases in Suzuki Coupling

BaseStrengthTypical SolventsComments
K₃PO₄ ModerateToluene/H₂O, Dioxane/H₂OOften a good choice for challenging couplings, as it is strong enough to promote the reaction without causing excessive side reactions.
K₂CO₃ ModerateToluene/Ethanol/H₂O, Dioxane/H₂OA common and effective base. Its moderate strength can be beneficial in reducing dehalogenation.
Cs₂CO₃ StrongTHF, DioxaneCan accelerate slow reactions, but its high basicity may also increase the rate of protodeboronation and other side reactions.
Et₃N (Triethylamine) Weak (Organic)Acetonitrile, THF (anhydrous)Useful for anhydrous conditions, but may not be sufficiently basic to promote the coupling of an electron-deficient aryl bromide.

Experimental Protocols

The following protocols are designed as starting points for the Suzuki coupling of this compound, with a focus on minimizing side reactions.

Protocol 1: General Conditions for Minimizing Protodeboronation and Homocoupling

This protocol employs a highly active catalyst system to allow for lower reaction temperatures and shorter reaction times, which can help to minimize the degradation of the boronic acid.[1]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the palladium precatalyst.

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed anhydrous solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki Coupling Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pdiib Ar-Pd(II)L₂(X) oa->pdiib trans Transmetalation pdiib->trans pdiic Ar-Pd(II)L₂(Ar') trans->pdiic re Reductive Elimination pdiic->re re->pd0 Regeneration of Catalyst product Ar-Ar' re->product sub1 Ar-X (this compound) sub1->oa sub2 Ar'-B(OR)₂ + Base sub2->trans

References

Optimizing reaction conditions for 4-Bromo-2,5-difluorophenol etherification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Etherification of 4-Bromo-2,5-difluorophenol

This technical support center provides troubleshooting guidance and frequently asked questions for the etherification of this compound, a key intermediate in various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the etherification of this compound?

The most prevalent and versatile method for the etherification of this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide (or other substrate with a good leaving group) in an SN2 reaction to form the desired ether.[1][3]

Q2: Which factors are critical for optimizing the Williamson ether synthesis of this compound?

Several factors influence the success of this reaction, including the choice of base, solvent, alkylating agent, and reaction temperature.[2] Due to the electron-withdrawing effects of the fluorine and bromine substituents, the acidity of the phenolic proton is increased, which can influence the choice of base.

Q3: What are the recommended bases for this reaction?

For aryl ether synthesis, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[3] Stronger bases like sodium hydride (NaH) can also be used, particularly if the alcohol is not readily deprotonated.[3][4] The choice of base can significantly impact the reaction rate and yield.

Q4: Which solvents are most suitable for this etherification?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the rate of SN2 reactions.[1][5] Commonly used solvents include N,N-dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (DMSO).[1][3][6] These solvents effectively solvate the cation of the base, leaving a more reactive "naked" phenoxide anion.[5]

Q5: Are there any potential side reactions to be aware of?

Yes, several side reactions can occur. The most common is the E2 elimination reaction, which competes with the desired SN2 substitution, especially when using secondary or tertiary alkyl halides.[5] Another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[3][7] The choice of solvent can influence the ratio of O-alkylation to C-alkylation.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation: The base may not be strong enough or used in sufficient quantity.[5] 2. Poor alkylating agent: The leaving group on the alkylating agent may be poor (e.g., F, OH). 3. Steric hindrance: Significant steric bulk on either the phenoxide or the alkyl halide can impede the SN2 reaction.[5] 4. Low reaction temperature: The reaction may be too slow at the current temperature.1. Use a stronger base (e.g., NaH) or increase the equivalents of the current base. 2. Use an alkyl halide with a better leaving group (I > Br > Cl).[2] Consider converting an alcohol to a tosylate or mesylate.[8] 3. If possible, choose a less sterically hindered alkylating agent.[8] 4. Gradually increase the reaction temperature, typically between 50-100 °C, while monitoring for side product formation.[1][6]
Formation of Alkene Byproduct E2 Elimination: This is favored when using secondary or tertiary alkyl halides.[5] The phenoxide can act as a base, abstracting a proton.1. Use a primary alkyl halide whenever possible.[5] 2. Lower the reaction temperature, as elimination reactions are often favored at higher temperatures.[5]
Presence of C-Alkylated Product Reaction Conditions: The choice of solvent can influence the site of alkylation. Protic solvents can favor C-alkylation by hydrogen bonding with the phenoxide oxygen.[7]1. Ensure a polar aprotic solvent (e.g., DMF, acetonitrile) is used to favor O-alkylation.[1][7]
Unreacted Starting Material 1. Insufficient reaction time: The reaction may not have reached completion. 2. Deactivation of catalyst (if used): Impurities may have deactivated any phase-transfer catalyst.1. Monitor the reaction by TLC or GC and extend the reaction time as needed. Typical reaction times are 1-8 hours.[1][6] 2. Ensure all reagents and solvents are pure and dry.
Difficulty in Product Purification 1. Similar polarity of product and starting material. 2. Formation of emulsions during workup. 1. Utilize flash column chromatography with a carefully selected solvent system. 2. During aqueous workup, add brine to help break up emulsions.

Data Presentation

Table 1: Effect of Base and Solvent on Etherification Yield of this compound with Benzyl Bromide *

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)AcetoneReflux875
2K₂CO₃ (1.5)Acetonitrile80688
3Cs₂CO₃ (1.5)Acetonitrile80492
4NaH (1.2)DMF60395
5KOH (2.0)DMSO70585

*This data is illustrative and based on typical outcomes for similar reactions.

Experimental Protocols

General Procedure for the Etherification of this compound using Potassium Carbonate:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Add powdered anhydrous potassium carbonate (1.5 eq).[9]

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours.[1][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

Etherification_Workflow A 1. Reagent Addition (Phenol, Base, Solvent) B 2. Add Alkylating Agent A->B C 3. Heat and Stir (Monitor by TLC) B->C D 4. Reaction Workup (Cool, Filter) C->D E 5. Extraction and Washing D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: General workflow for the etherification of this compound.

Troubleshooting Logic

Troubleshooting_Tree Start Low Yield? Check_Base Is deprotonation complete? Start->Check_Base Yes Yes_Base Increase base strength/amount Check_Base->Yes_Base No No_Base Proceed to next check Check_Base->No_Base Yes Check_Temp Is temperature optimal? Yes_Temp Adjust temperature Check_Temp->Yes_Temp No No_Temp Proceed to next check Check_Temp->No_Temp Yes Check_Agent Is alkylating agent reactive? Yes_Agent Use better leaving group Check_Agent->Yes_Agent No No_Agent Proceed to next check Check_Agent->No_Agent Yes Side_Reaction Side reactions observed? Elimination E2 Elimination (Alkene) Side_Reaction->Elimination Yes C_Alkylation C-Alkylation Side_Reaction->C_Alkylation Yes No_Base->Check_Temp No_Temp->Check_Agent No_Agent->Side_Reaction Fix_Elimination Use primary halide/ Lower temperature Elimination->Fix_Elimination Fix_C_Alkylation Use aprotic solvent C_Alkylation->Fix_C_Alkylation

Caption: Decision tree for troubleshooting low yield in etherification reactions.

References

Preventing degradation of 4-Bromo-2,5-difluorophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Bromo-2,5-difluorophenol during storage. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide & FAQs

This section addresses specific issues and questions that users may encounter during the storage and handling of this compound.

Q1: I've noticed a change in the color of my this compound, from white/cream to a purplish or brownish hue. What could be the cause?

A1: A color change in your this compound is a primary indicator of degradation. This is often due to oxidation or photodegradation. Phenols, in general, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The resulting degradation products are often colored compounds. It is crucial to store the compound under the recommended conditions to minimize these effects.

Q2: My recent analysis shows impurities in my this compound that were not present previously. What are the likely degradation pathways?

A2: The presence of new impurities suggests that your material has started to degrade. For halogenated phenols like this compound, several degradation pathways are possible:

  • Oxidation: The phenol group is susceptible to oxidation, leading to the formation of quinone-type structures, which are often colored. This can be initiated by air or trace metal contaminants.

  • Photodegradation: Exposure to UV or even ambient light can cause the cleavage of the carbon-bromine bond (dehalogenation) or the formation of other photoproducts.[1] This may result in the formation of difluorophenol or other brominated phenol isomers.[1]

  • Thermal Degradation: Although generally stable at recommended storage temperatures, prolonged exposure to higher temperatures can accelerate oxidation and other decomposition reactions.

  • Hydrolysis: While less common for the aromatic ring itself under neutral conditions, moisture can facilitate other degradation processes.

To identify the specific degradation products, we recommend performing a stability-indicating HPLC analysis as detailed in the experimental protocols section.

Q3: What are the ideal storage conditions to prevent the degradation of this compound?

A3: To ensure the long-term stability of this compound, it is essential to adhere to the following storage conditions. These are summarized in the table below.

Q4: Can I handle this compound on an open bench?

A4: It is strongly recommended to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] This is not only to minimize exposure to the user, as the compound can cause skin, eye, and respiratory irritation, but also to protect the compound from atmospheric moisture and oxygen, which can contribute to its degradation.[3][4]

Q5: How can I confirm the purity of my stored this compound before use in an experiment?

A5: The most reliable way to confirm the purity of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques can separate the parent compound from potential impurities and degradation products. A detailed HPLC protocol is provided in the "Experimental Protocols" section of this guide.

Data Presentation: Storage Conditions & Stability

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]Reduces the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon)[1]Minimizes oxidative degradation by excluding oxygen.
Light Protect from light (store in an amber vial or dark place)[2]Prevents photodegradation, which can cause dehalogenation and other reactions.[1]
Container Tightly sealed container[5][6][7]Prevents exposure to atmospheric moisture and oxygen.
Incompatible Materials Strong oxidizing agents, strong bases[7][8]To prevent chemical reactions that would degrade the compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol describes a reversed-phase HPLC method to separate this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 80% B over 15 minutes, then hold at 80% B for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard solution.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis:

    • Compare the chromatogram of the sample to that of the reference standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks. The appearance of new peaks in the sample chromatogram indicates the presence of degradation products.

Visualizations

degradation_pathway cluster_degradation Degradation Stressors cluster_products Potential Degradation Products main This compound light Light (UV/Sunlight) oxygen Oxygen (Air) heat Elevated Temperature dehalogenated 2,5-Difluorophenol light->dehalogenated Photolysis (Dehalogenation) oxidized Quinone-type Compounds (Colored) oxygen->oxidized Oxidation hydroxylated Bromodifluoro-benzenediols oxygen->hydroxylated Oxidative Hydroxylation heat->oxidized Accelerates Oxidation storage_workflow start Receive Compound storage_prep Transfer to Amber Vial under Inert Gas (N2) start->storage_prep storage_conditions Store at 2-8°C in a Dark, Dry Place storage_prep->storage_conditions purity_check Perform HPLC Purity Check (Protocol 1) storage_conditions->purity_check Before Use use_experiment Use in Experiment purity_check->use_experiment Purity Confirmed fail Quarantine Material for Degradation Analysis purity_check->fail Impurities Detected re_storage Reseal Tightly Under Inert Gas and Return to Storage use_experiment->re_storage re_storage->storage_conditions

References

Troubleshooting low yields in reactions with 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,5-difluorophenol. The content is designed to address common issues encountered during synthesis, particularly in palladium-catalyzed cross-coupling reactions and ether syntheses, which can lead to low product yields.

General FAQs

Q1: What are the key properties of this compound to consider during reaction setup?

A1: this compound is a solid with a melting point range of 48.5-54.5°C. Its chemical structure features a bromine atom, two fluorine atoms, and a hydroxyl group on a benzene ring. The electron-withdrawing nature of the fluorine atoms makes the aryl bromide more susceptible to oxidative addition in palladium-catalyzed reactions. However, the acidic phenolic proton can interfere with basic reaction conditions.

Q2: How should this compound be stored?

A2: It should be stored in a cool, dry place, away from strong oxidizing agents and bases. The container should be tightly sealed to prevent moisture absorption.

Troubleshooting Low Yields in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, reactions with this compound can be challenging.

Q3: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the potential causes?

A3: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors:

  • Inadequate Catalyst System: The choice of palladium source and ligand is critical.

  • Suboptimal Base: The base may not be effective enough to promote transmetalation without causing side reactions.

  • Side Reactions: Protodeboronation of the boronic acid and hydrodebromination of the starting material are common side reactions.

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.

  • Interference from the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base, affecting the catalytic cycle.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Issue: Inactive or Inefficient Catalyst System start->catalyst base Issue: Suboptimal Base Selection start->base side_reactions Issue: Competing Side Reactions start->side_reactions conditions Issue: Non-ideal Reaction Conditions start->conditions phenol_issue Issue: Phenolic -OH Interference start->phenol_issue solution_catalyst Solution: - Use a pre-formed Pd(0) catalyst or an efficient pre-catalyst. - Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). catalyst->solution_catalyst solution_base Solution: - Use a moderately strong base like K3PO4 or Cs2CO3. - Ensure the base is finely powdered and anhydrous. base->solution_base solution_side_reactions Solution: - Use a more stable boronic ester (e.g., pinacol ester). - Ensure rigorous degassing to minimize hydrodebromination. side_reactions->solution_side_reactions solution_conditions Solution: - Optimize temperature (start around 80-100 °C). - Use an appropriate solvent system (e.g., dioxane/water, toluene/water). conditions->solution_conditions solution_phenol Solution: - Use an excess of a weaker base. - Consider protecting the hydroxyl group (e.g., as a methyl or benzyl ether). phenol_issue->solution_phenol

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Representative Conditions for Suzuki-Miyaura Coupling
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O801275-85
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001680-90
3-Cyanophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)Toluene1101270-80
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 2,5-difluoro-4'-methoxy-[1,1'-biphenyl]-4-ol

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • In a separate vial, in a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and SPhos (4 mol%).

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add the catalyst/ligand mixture to the Schlenk flask.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Low Yields in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds.

Q4: I am observing low conversion in the Buchwald-Hartwig amination of this compound. What could be the issue?

A4: Low conversion can be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst may be deactivated during the reaction.

  • Inappropriate Ligand: The ligand may not be suitable for this electron-deficient substrate.

  • Base Incompatibility: The base might be too weak to deprotonate the amine or too strong, leading to side reactions.

  • Hydrodebromination: A common side reaction where the bromine atom is replaced by hydrogen.

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Amination catalyst Issue: Catalyst Deactivation/Low Activity start->catalyst ligand Issue: Ineffective Ligand start->ligand base Issue: Incorrect Base Choice start->base side_reactions Issue: Hydrodebromination start->side_reactions solution_catalyst Solution: - Use an air-stable Pd pre-catalyst (e.g., G3 or G4). - Ensure anaerobic conditions. catalyst->solution_catalyst solution_ligand Solution: - Screen bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos). - Adjust Pd:ligand ratio. ligand->solution_ligand solution_base Solution: - Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). - Consider a weaker base like Cs2CO3 for sensitive substrates. base->solution_base solution_side_reactions Solution: - Lower the reaction temperature. - Use a bulkier ligand to disfavor the formation of Pd-H species. side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Representative Conditions for Buchwald-Hartwig Amination
AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene1001885-95
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane1102470-80
BenzylamineG3-XPhos (2)-LHMDS (1.5)THF801280-90
Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of 4-(2,5-difluoro-4-hydroxyphenyl)morpholine

  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion (typically 12-18 hours), cool to room temperature.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Troubleshooting Low Yields in Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and an alkyl halide.

Q5: My Williamson ether synthesis using this compound is incomplete. What should I investigate?

A5: Incomplete reaction is often due to:

  • Insufficient Deprotonation: The base may not be strong enough to fully deprotonate the phenol.

  • Poor Nucleophilicity: The resulting phenoxide might not be sufficiently nucleophilic.

  • Unreactive Alkyl Halide: The alkyl halide could be sterically hindered or unreactive.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

Troubleshooting Workflow for Williamson Ether Synthesis

start Low Yield in Williamson Ether Synthesis deprotonation Issue: Incomplete Deprotonation start->deprotonation alkyl_halide Issue: Unreactive Alkyl Halide start->alkyl_halide conditions Issue: Suboptimal Reaction Conditions start->conditions solution_deprotonation Solution: - Use a stronger base (e.g., NaH, K2CO3). - Ensure anhydrous conditions for bases like NaH. deprotonation->solution_deprotonation solution_alkyl_halide Solution: - Use a more reactive alkyl halide (I > Br > Cl). - Use a primary or methyl halide to avoid E2 elimination. alkyl_halide->solution_alkyl_halide solution_conditions Solution: - Increase the reaction temperature (e.g., 60-100 °C). - Use a polar aprotic solvent (e.g., DMF, acetonitrile). conditions->solution_conditions

Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.

Representative Conditions for Williamson Ether Synthesis
Alkyl HalideBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃ (2)Acetonitrile80690-98
Ethyl iodideNaH (1.2)THF651285-95
Methyl tosylateCs₂CO₃ (1.5)DMF60890-97
Experimental Protocol: Williamson Ether Synthesis

Synthesis of 1-(benzyloxy)-4-bromo-2,5-difluorobenzene

  • To a round-bottom flask, add this compound (1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add anhydrous acetonitrile.

  • Add benzyl bromide (1.1 equiv.) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80 °C under a reflux condenser.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography or recrystallization.

Technical Support Center: Cross-Coupling of 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst deactivation and troubleshooting in cross-coupling reactions involving 4-Bromo-2,5-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this electron-deficient and sterically hindered substrate.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient Oxidative Addition: The electron-withdrawing fluorine atoms and the phenolic hydroxyl group deactivate the aryl bromide, making the initial oxidative addition step of the palladium catalyst slow or unfavorable.[1] 2. Catalyst Inhibition by Phenol: The acidic proton of the phenol can react with the base or the catalyst, leading to the formation of inhibitory species. 3. Poorly Soluble Base: Inadequate dissolution of the base can lead to inefficient activation of the organoboron reagent (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination).1. Enhance Catalyst Reactivity: - Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to accelerate oxidative addition.[1] - Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily generates the active Pd(0) species.[2] 2. Protect the Phenolic Group: Convert the phenol to a more inert ether (e.g., methyl or benzyl ether) prior to the coupling reaction. 3. Optimize Base and Solvent: - Use a stronger, more soluble base like cesium carbonate or potassium phosphate. - Ensure the solvent system effectively dissolves all reactants, including the base. A combination of an organic solvent with water may be necessary for certain bases in Suzuki couplings.[3]
Rapid Catalyst Decomposition (Formation of Palladium Black) 1. Slow Catalytic Turnover: If the catalytic cycle is slow due to difficult oxidative addition or transmetalation, the lifetime of the active Pd(0) species in solution increases, leading to a higher chance of agglomeration into inactive palladium black.[4] 2. Ligand Degradation: At elevated temperatures, phosphine ligands can degrade, leaving the palladium center unprotected and prone to aggregation.1. Accelerate the Catalytic Cycle: Implement the strategies mentioned above to increase the rate of oxidative addition. 2. Use Stabilizing Ligands: Employ robust ligands that are resistant to thermal degradation and effectively stabilize the Pd(0) center. Bidentate phosphine ligands can sometimes offer greater stability.[5] 3. Lower Reaction Temperature: If possible, optimize the reaction to proceed at a lower temperature to minimize ligand degradation.
Significant Side Product Formation (e.g., Protodeboronation, Homocoupling) 1. Protodeboronation (Suzuki Coupling): The cleavage of the C-B bond of the organoboron reagent is often promoted by excess base and water, especially with electron-rich boronic acids.[4] 2. Homocoupling: The organoboron reagent can couple with itself, a reaction that is competitive with the desired cross-coupling, particularly when the main reaction is slow. The presence of oxygen can also promote homocoupling.[2][6]1. Minimize Protodeboronation: - Use the minimum effective amount of base. - Employ anhydrous conditions if compatible with the reaction. - Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[1] 2. Reduce Homocoupling: - Thoroughly degas the reaction mixture to remove oxygen.[6] - Use a catalyst system that promotes rapid cross-coupling to outcompete the homocoupling reaction.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding catalyst deactivation in the cross-coupling of this compound.

Q1: Why is this compound a particularly challenging substrate for cross-coupling reactions?

A1: The combination of two electron-withdrawing fluorine atoms and a phenolic hydroxyl group makes the aryl bromide electron-deficient. This electronic property can significantly slow down the rate-limiting oxidative addition step in the palladium catalytic cycle.[1] Additionally, the ortho-fluorine and the phenol group can present steric hindrance around the reaction center.

Q2: I observe a color change to black in my reaction mixture. Does this always indicate catalyst deactivation?

A2: While the formation of a black precipitate, often palladium black, is a common sign of catalyst decomposition, it doesn't always correlate with complete reaction failure. In many successful couplings, some amount of palladium black is observed. A rapid and extensive precipitation early in the reaction, however, is a strong indicator of poor catalyst stability and is likely to result in low conversion.[1]

Q3: Can the fluoride atoms on the aromatic ring directly deactivate the palladium catalyst?

A3: Yes, under certain conditions, fluoride ions can interact with the palladium center and influence the catalytic cycle. In some palladium(II)/(IV) catalytic systems, the presence of fluoride has been shown to inhibit the reaction by affecting the redox potential of the catalyst.[7][8] While the direct impact of the covalently bound fluorine atoms in this compound on the catalyst is complex, the potential for fluoride-mediated deactivation pathways should be considered, especially if fluoride-containing bases or additives are used.

Q4: What are the best practices for setting up a cross-coupling reaction with this substrate to minimize catalyst deactivation?

A4:

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox. Oxygen can lead to the oxidation of the active Pd(0) catalyst and promote side reactions like homocoupling.[6]

  • High-Purity Reagents: Use pure, dry solvents and reagents to avoid introducing catalyst poisons.

  • Ligand Selection: Choose bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or other Buchwald ligands) that are known to promote the oxidative addition of challenging aryl halides.[1][4]

  • Precatalyst Choice: Utilize a well-defined palladium precatalyst to ensure the efficient and quantitative generation of the active Pd(0) species.[2]

  • Careful Base Selection: The choice of base is critical. It must be strong enough to facilitate the desired catalytic steps without promoting significant side reactions or catalyst degradation.

Experimental Protocols (Adapted for a Challenging Substrate)

The following are generalized starting protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Parameter Recommended Starting Condition
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2 - 1.5 equiv)
Palladium Precatalyst Pd₂(dba)₃ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 - 3.0 equiv)
Solvent Toluene/Water (10:1)
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)

Detailed Protocol:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the organic solvent.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add the catalyst solution to the Schlenk tube, followed by the remaining degassed solvent mixture.

  • Heat the reaction mixture with vigorous stirring and monitor by TLC or LC-MS.

Table 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Parameter Recommended Starting Condition
Aryl Halide This compound (1.0 equiv)
Amine Secondary Amine (1.2 equiv)
Palladium Precatalyst Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene (anhydrous)
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

Detailed Protocol:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the secondary amine.

  • Seal the tube and heat the reaction mixture with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Table 3: Sonogashira Coupling of this compound with a Terminal Alkyne
Parameter Recommended Starting Condition
Aryl Halide This compound (1.0 equiv)
Alkyne Terminal Alkyne (1.2 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalyst CuI (1-5 mol%)
Base Triethylamine (Et₃N) (2.0 - 3.0 equiv)
Solvent THF or DMF (anhydrous)
Temperature 60 - 80 °C
Atmosphere Inert (Argon or Nitrogen)

Detailed Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction mixture with stirring and monitor by TLC or GC-MS.

Visualizing Reaction Workflows and Deactivation Pathways

Catalyst_Deactivation_Troubleshooting Troubleshooting Logic for Poor Cross-Coupling Yield Start Low or No Product Formation Check_SM Starting Material Consumed? Start->Check_SM SM_Present Significant Starting Material Remains Check_SM->SM_Present No SM_Absent Starting Material Consumed Check_SM->SM_Absent Yes Ox_Add_Issue Inefficient Oxidative Addition SM_Present->Ox_Add_Issue Side_Rxns Side Reactions Dominating SM_Absent->Side_Rxns Solution1 Use Bulky, Electron-Rich Ligand Increase Temperature Use Pd(0) Source Ox_Add_Issue->Solution1 Solution2 Check for Protodeboronation/Homocoupling Optimize Base and Solvent Ensure Anhydrous/Anaerobic Conditions Side_Rxns->Solution2

Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.

General_Catalytic_Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Deactivation Deactivation (e.g., Pd Black) Pd0->Deactivation PdII Lₙ(Ar)Pd(II)X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII->Deactivation PdII_R Lₙ(Ar)Pd(II)R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' (Product) RedElim->Product

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Removal of byproducts from 4-Bromo-2,5-difluorophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 4-Bromo-2,5-difluorophenol. The following information is designed to address common issues related to the removal of byproducts from reactions such as Williamson ether synthesis and Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile reagent commonly used in organic synthesis. The two most frequent reaction types are the Williamson ether synthesis, to form substituted ethers, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to create carbon-carbon bonds for biaryl synthesis.[1][2][3]

Q2: What are the typical byproducts I should expect in a Williamson ether synthesis using this compound?

A2: In a Williamson ether synthesis, which proceeds via an SN2 mechanism, common issues include incomplete reactions leading to unreacted this compound.[3] If using secondary or tertiary alkyl halides as coupling partners, you may also form elimination byproducts.[3][4]

Q3: What are the common byproducts in a Suzuki-Miyaura coupling reaction with this compound?

A3: For Suzuki-Miyaura couplings, you may encounter several byproducts. These include homocoupling of the boronic acid or ester, especially in the presence of oxygen, and protodeboronation of the boronic acid reagent, which results in a hydrogen atom replacing the boronic acid group.[5][6][7] Unreacted starting materials can also be present as impurities.[8]

Q4: How can I monitor the progress of my reaction to minimize byproduct formation?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of your reaction.[9] By observing the consumption of your starting materials and the appearance of the product spot, you can determine the optimal reaction time and potentially prevent the formation of byproducts from side reactions or decomposition.

Troubleshooting Guides

Williamson Ether Synthesis: Byproduct Removal

Issue: Low yield of the desired ether product with significant amounts of unreacted this compound and/or other impurities.

Troubleshooting Workflow:

G start Low Yield in Williamson Ether Synthesis check_base Was the deprotonation of the phenol complete? (Insufficient or weak base) start->check_base check_alkyl_halide Is the alkyl halide sterically hindered? (Secondary or tertiary halides can lead to elimination) start->check_alkyl_halide unreacted_phenol Significant unreacted this compound observed check_base->unreacted_phenol elimination_byproduct Elimination byproduct suspected check_alkyl_halide->elimination_byproduct solution_base Use a stronger base (e.g., NaH) under anhydrous conditions or increase equivalents of a weaker base (e.g., K2CO3). [8] unreacted_phenol->solution_base purification_phenol Purification Strategy for Unreacted Phenol unreacted_phenol->purification_phenol solution_alkyl_halide Use a primary or methyl alkyl halide. [8, 13] elimination_byproduct->solution_alkyl_halide purification_elimination Purification Strategy for Elimination Byproduct elimination_byproduct->purification_elimination extraction Aqueous basic wash (e.g., 1M NaOH) to remove acidic phenol. purification_phenol->extraction chromatography Column chromatography. purification_phenol->chromatography chromatography_elim Column chromatography with an appropriate solvent system (e.g., Hexane/Ethyl Acetate). purification_elimination->chromatography_elim

Caption: Troubleshooting workflow for Williamson ether synthesis.

Suzuki-Miyaura Cross-Coupling: Byproduct Removal

Issue: The presence of homocoupling products, protodeboronation byproducts, and/or unreacted starting materials in the crude product mixture.

Troubleshooting Workflow:

G start Impure Product from Suzuki-Miyaura Coupling homocoupling Homocoupling byproduct detected start->homocoupling protodeboronation Protodeboronation byproduct detected start->protodeboronation unreacted_sm Unreacted starting materials present start->unreacted_sm solution_homocoupling Ensure reaction is run under an inert atmosphere (N2 or Ar) to minimize oxygen. [10] homocoupling->solution_homocoupling solution_protodeboronation Use anhydrous conditions and consider using a boronic ester (e.g., pinacol ester) for slow release of the boronic acid. [14] protodeboronation->solution_protodeboronation solution_unreacted_sm Optimize reaction conditions (catalyst, ligand, base, temperature) to drive the reaction to completion. unreacted_sm->solution_unreacted_sm purification General Purification Strategy solution_homocoupling->purification solution_protodeboronation->purification solution_unreacted_sm->purification workup Aqueous workup and extraction. [4] purification->workup column Flash column chromatography. [7] workup->column recrystallization Recrystallization for solid products. [1] column->recrystallization

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling.

Data on Purification Strategies

Purification MethodTarget ByproductsPrinciple of SeparationTypical Solvents/Conditions
Aqueous Wash (Basic) Unreacted this compoundThe acidic phenol is deprotonated by the base and dissolves in the aqueous layer.1M NaOH or NaHCO₃ solution for extraction.[9]
Flash Column Chromatography Unreacted starting materials, homocoupling byproducts, other organic impurities.Differential adsorption of compounds to a stationary phase (e.g., silica gel) based on polarity.[8]Eluent systems are typically non-polar, such as Hexane/Ethyl Acetate gradients.[2]
Recrystallization Byproducts with different solubility profiles than the desired product.The desired product crystallizes out of a saturated solution upon cooling, leaving more soluble impurities in the mother liquor.[5]A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature (e.g., Hexanes/Methanol).[5]

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of a crude reaction mixture from a Suzuki-Miyaura coupling involving this compound.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2][3]

  • Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should provide good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.[8]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and pour it into the column, allowing it to pack under positive pressure without trapping air bubbles.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for solid samples, pre-adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the column.[8]

  • Elution and Fraction Collection: Begin elution with the determined solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor their composition by TLC.[8]

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[8]

Protocol 2: General Purification by Recrystallization

This protocol is suitable for the purification of solid products from this compound reactions.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., methanol). The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.[5]

  • Induce Crystallization: If a single solvent is not effective, a two-solvent system can be used. Dissolve the crude product in a small amount of a solvent in which it is highly soluble (e.g., methanol). Then, add a less polar solvent in which the product is insoluble (e.g., hexanes or water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate.[5]

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Improving Regioselectivity in Reactions of 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2,5-difluorophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to achieving high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions of this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by the electronic and steric effects of the substituents on the aromatic ring: the hydroxyl (-OH), bromo (-Br), and fluoro (-F) groups.

  • Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance.[1][2] It also functions as a directing group in ortho-lithiation reactions.

  • Halogen Atoms (-Br, -F): While halogens are deactivating overall due to their inductive electron-withdrawing effect, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.[1][2] In nucleophilic aromatic substitution, fluorine atoms are activating. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond.

The interplay of these directing effects, along with the specific reaction conditions (reagents, catalysts, solvents, and temperature), will determine the final regiochemical outcome.

Q2: How do I favor O-alkylation over C-alkylation of the phenol?

A2: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. To favor O-alkylation (ether formation) over C-alkylation, consider the following strategies:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) generally favor O-alkylation.

  • Counter-ion: The nature of the counter-ion can influence the reactivity. Less coordinating cations can lead to a more "free" phenoxide, which can sometimes increase C-alkylation.

  • Electrophile: "Harder" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles may have a higher propensity for C-alkylation.[3]

Q3: In a cross-coupling reaction, which site is more reactive, the C-Br or the C-F bond?

A3: In palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond typically follows the order: C-I > C-Br > C-Cl >> C-F. Therefore, the C-Br bond of this compound will be significantly more reactive than the C-F bonds. This inherent difference in reactivity is the primary basis for achieving regioselectivity in these transformations.

Troubleshooting Guides

O-Alkylation (Williamson Ether Synthesis & Mitsunobu Reaction)

Problem: Low yield of the desired ether product and/or formation of side products.

Potential CauseTroubleshooting Solution
Incomplete Deprotonation (Williamson) Use a sufficiently strong base to ensure complete formation of the phenoxide. For phenols, bases like K₂CO₃, Cs₂CO₃, or NaH are effective.
Competing C-Alkylation Use a polar aprotic solvent like DMF or acetone. Lowering the reaction temperature may also improve selectivity.
Low Reactivity of the Alkyl Halide (Williamson) Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride). For sterically hindered substrates, consider the Mitsunobu reaction.
Side Reactions with the Reagent (Mitsunobu) Ensure slow, controlled addition of the DEAD or DIAD reagent at low temperature (e.g., 0 °C) to minimize side reactions.

Quantitative Data for O-Alkylation:

Reaction TypeAlkylating Agent/AlcoholBase/ReagentSolventTemp.TimeYield (%)Reference
Williamson Ether Synthesis1-(tert-butoxycarbonyl)-3-(methanesulfonyloxy)piperidineK₂CO₃AcetonitrileReflux18 h67[4]
Williamson Ether SynthesisNot specifiedK₂CO₃AcetonitrileReflux2 h100[5]
Mitsunobu Reaction2-(4-fluorophenyl)ethanolPPh₃, DIADTHFrt18 hNot specified[6]
Suzuki-Miyaura Cross-Coupling

Problem: Low yield of the coupled product or reaction at the C-F bond.

Potential CauseTroubleshooting Solution
Low Catalyst Activity For the less reactive C-Br bond (compared to C-I), a more active catalyst system may be needed. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, SPhos, XPhos).[7]
Protodeboronation of Boronic Acid This side reaction can consume the boronic acid. Use a milder base (e.g., K₃PO₄, Cs₂CO₃) and ensure the reaction is run under anhydrous and deoxygenated conditions.[7]
Reaction at C-F bond This is generally not favored. However, at very high temperatures or with highly active catalysts designed for C-F activation, some reactivity might be observed. If this is an issue, lower the reaction temperature and use a less active catalyst system.
Buchwald-Hartwig Amination

Problem: Low yield of the aminated product.

Potential CauseTroubleshooting Solution
Inappropriate Ligand Choice The choice of phosphine ligand is critical. Screen a variety of bulky, electron-rich ligands (e.g., BINAP, DavePhos, XPhos) to find the optimal one for your specific amine.
Base Incompatibility Strong bases like NaOt-Bu or LHMDS are often used. However, some functional groups on the amine coupling partner may not be compatible. Consider using a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature.
Catalyst Inhibition The phenolic -OH group can potentially interfere with the catalyst. Protection of the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the coupling reaction may improve yields.
Directed Ortho-Lithiation

Problem: Poor regioselectivity or low yield of the desired product after quenching with an electrophile.

Potential CauseTroubleshooting Solution
Incorrect Lithiating Agent Strong, sterically hindered bases like LDA or n-BuLi/TMEDA are typically used for directed ortho-metalation.[8]
Competition from Other Acidic Protons The phenolic proton is the most acidic and will be removed first. Use at least two equivalents of the organolithium reagent to deprotonate both the hydroxyl group and the ortho C-H.
Protection of the Hydroxyl Group To avoid consuming excess lithiating agent and to have a more robust directing group, consider protecting the phenol as a methoxymethyl (MOM) ether or a pivaloate ester before lithiation.[8]
Reaction Temperature Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis
  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the alkyl halide (1.0-1.2 equiv.) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80 °C or reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Representative Procedure for Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Representative Procedure for Buchwald-Hartwig Amination (with protected phenol)
  • Protect the hydroxyl group of this compound (e.g., as a methyl ether) using standard procedures.

  • In a glovebox or under an inert atmosphere, add the protected this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.5 equiv.) to a reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 80-110 °C, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography. Deprotection of the hydroxyl group can be performed in a subsequent step if required.

Visualizations

Regioselectivity_Factors cluster_ReactionType Reaction Types cluster_Conditions Key Conditions Substrate This compound ReactionType Reaction Type Substrate->ReactionType Influences choice of Outcome Regioselective Product Substrate->Outcome Reacts to form Conditions Reaction Conditions ReactionType->Conditions Dictates O_Alkylation O-Alkylation Cross_Coupling Cross-Coupling (Suzuki, Buchwald) Lithiation Ortho-Lithiation EAS Electrophilic Aromatic Substitution Conditions->Outcome Determines Solvent Solvent Catalyst Catalyst/Ligand Base Base Temperature Temperature

Caption: Logical relationship of factors influencing regioselectivity.

Caption: Factors favoring O- versus C-alkylation pathways.

Cross_Coupling_Workflow start Start with this compound protect Optional: Protect -OH group start->protect coupling Pd-catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) start->coupling Direct Coupling protect->coupling deprotect Optional: Deprotect -OH group coupling->deprotect product Regioselective Product (Functionalization at C-Br position) coupling->product If no protection deprotect->product

Caption: General workflow for regioselective cross-coupling.

References

Technical Support Center: Synthesis of 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,5-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct approach for synthesizing this compound is through the electrophilic bromination of 2,5-difluorophenol.[1] This method is favored for its regioselectivity, which is governed by the directing effects of the hydroxyl (-OH) and fluoro (-F) substituents on the aromatic ring.[2]

Q2: What are the main safety precautions to consider during this synthesis?

A2: Bromine is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. It can cause severe burns and is toxic upon inhalation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reaction may also be exothermic, so proper temperature control is crucial. This compound itself is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4]

Q3: What are the typical starting materials and reagents for this synthesis?

A3: The key starting materials and reagents include 2,5-difluorophenol, bromine, and a suitable solvent, such as chloroform (CHCl3) or methylene chloride (dichloromethane).[1][2]

Q4: How does the regioselectivity of the bromination reaction work?

A4: In electrophilic aromatic substitution reactions, the hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2,5-difluorophenol, the para position relative to the hydroxyl group is vacant, leading to the preferential formation of this compound due to reduced steric hindrance compared to the ortho position.[2]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Refer to the table below for potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is stirred for the recommended duration (e.g., 3 hours at room temperature).[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
Suboptimal Temperature - Maintain the initial reaction temperature at 0°C during the addition of bromine to control the exothermic reaction.[1]- Allowing the reaction to proceed at room temperature after the initial cooling is typical, but optimization may be required.
Reagent Stoichiometry - Use an equimolar amount of bromine relative to 2,5-difluorophenol.[1] An excess or deficit of bromine can lead to side reactions or incomplete conversion.
Loss during Workup - Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent like methylene chloride.[2]- Minimize product loss during solvent evaporation by using a rotary evaporator under controlled temperature and pressure.

Q2: I am observing significant amounts of impurities in my final product. How can I improve the purity?

A2: The formation of isomers or other byproducts can be a challenge. Consider the following:

Potential Cause Troubleshooting Steps
Formation of Isomers - Precise temperature control during bromine addition is critical to minimize the formation of ortho-brominated isomers.[5][6]- The choice of a non-polar solvent like chloroform helps favor the desired para-substitution.
Unreacted Starting Material - If TLC indicates residual 2,5-difluorophenol, consider slightly increasing the reaction time or ensuring accurate stoichiometry of bromine.
Di-brominated Byproducts - Avoid using an excess of bromine, as this can lead to the formation of di-brominated species.
Ineffective Purification - After the initial workup, purification by column chromatography on silica gel can be employed to separate the desired product from impurities.

Q3: The reaction seems to be proceeding very slowly or not at all. What should I check?

A3: A stalled reaction can be frustrating. Here are some common culprits:

Potential Cause Troubleshooting Steps
Poor Quality Reagents - Ensure the 2,5-difluorophenol is of high purity. Impurities can inhibit the reaction.- Use a fresh source of bromine, as its concentration can decrease over time.
Inadequate Mixing - Ensure efficient stirring throughout the reaction to maintain a homogenous mixture and facilitate contact between reactants.[1]
Incorrect Temperature - While the initial addition is at 0°C, the reaction is typically stirred at room temperature to proceed to completion.[1] Ensure the reaction is not being kept at a low temperature for the entire duration.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic methods.[1]

Materials:

  • 2,5-difluorophenol (5.0 g, 38.4 mmol)

  • Bromine (6.14 g, 38.4 mmol)

  • Chloroform (CHCl3, 100 mL)

  • 250 mL round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Charge a 250 mL round-bottom flask with 100 mL of chloroform.

  • Add 2,5-difluorophenol (5.0 g, 38.4 mmol) to the stirred solvent.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add bromine (6.14 g, 38.4 mmol) to the stirred solution at 0°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically washed with a solution of sodium bisulfite to quench any remaining bromine, followed by washing with a saturated sodium bicarbonate solution and then brine.[2]

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography if necessary.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Charge 250 mL RB flask with 100 mL CHCl3 prep2 Add 2,5-difluorophenol (5.0 g) prep1->prep2 prep3 Cool to 0°C in an ice bath prep2->prep3 react1 Slowly add Bromine (6.14 g) at 0°C prep3->react1 Start Reaction react2 Stir at room temperature for 3 hours react1->react2 workup1 Quench with NaHSO3 solution react2->workup1 Reaction Complete workup2 Wash with NaHCO3 and brine workup1->workup2 workup3 Dry organic layer (MgSO4) workup2->workup3 workup4 Evaporate solvent workup3->workup4 workup5 Purify by column chromatography (optional) workup4->workup5 product product workup5->product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree Troubleshooting Decision Tree for Synthesis cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Low Yield or Impure Product check_completion Is the reaction complete (TLC)? start->check_completion check_isomers Are isomers present? start->check_isomers incomplete Incomplete Reaction check_completion->incomplete No check_temp Was temperature controlled? check_completion->check_temp Yes solution_time Increase reaction time incomplete->solution_time check_stoich Are reagent ratios correct? check_temp->check_stoich solution_temp Ensure precise temperature control check_temp->solution_temp No solution_stoich Verify stoichiometry check_stoich->solution_stoich No isomers Isomer Formation check_isomers->isomers Yes check_byproducts Are there other byproducts? check_isomers->check_byproducts No isomers->solution_temp solution_purification Improve purification method check_byproducts->solution_purification Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 4-Bromo-2,5-difluorophenol, a key intermediate in organic synthesis. The selection of the appropriate analytical technique is crucial for accurate impurity profiling and quality control.

Executive Summary

Both HPLC and GC-MS are powerful chromatographic techniques capable of assessing the purity of this compound. The primary distinction lies in their sample introduction and separation principles. HPLC is well-suited for non-volatile and thermally sensitive compounds, making it a robust choice for the direct analysis of this compound. In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds; while this compound can be analyzed by GC-MS, its polarity may necessitate derivatization to improve chromatographic performance and prevent peak tailing. The choice between the two methods will depend on the specific impurities of interest and the desired analytical outcomes.

Comparison of Performance Characteristics

The following table summarizes the expected performance of HPLC-UV and GC-MS for the purity analysis of this compound, based on typical performance for halogenated phenols.

ParameterHPLC with UV DetectionGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Direct analysis is feasible.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar phenols to improve peak shape.[1]
Principle Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18 or other reversed-phase columns.[2]Polysiloxane-based capillary columns (e.g., 5% phenyl).[3]
Detector UV-Vis Detector.Mass Spectrometer.
Limit of Detection (LOD) Typically in the range of 0.01-0.1 µg/mL for brominated phenols.[4]Can reach low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM).
Limit of Quantification (LOQ) Typically in the range of 0.02-0.3 µg/mL for phenolic compounds.[5]Dependent on instrumentation and sample preparation, but generally offers high sensitivity.
Linearity (R²) Generally excellent, often ≥ 0.999 for phenolic compounds.[4]Typically ≥ 0.999 for a defined concentration range.[6]
Precision (%RSD) Intra-day and inter-day precision typically < 6%.[4]Intra-day and inter-day precision typically ≤ 2.6%.[6]
Sample Preparation Simple dissolution in a suitable solvent (e.g., mobile phase).Dissolution in a volatile solvent. Derivatization may be necessary for improved performance.[1]
Structural Information Limited to UV spectrum, which is not highly specific.Provides mass spectral data, enabling structural elucidation and confirmation of identity.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below as a starting point for method development and validation.

HPLC-UV Method

This method is based on reversed-phase chromatography, which is well-suited for the separation of polar phenolic compounds.[2]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic or trifluoroacetic acid. A typical starting point could be 60:40 (v/v) acetonitrile:water.[2][4][7]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 280 nm.[8]

  • Injection Volume: 10 µL.[2]

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL. Prepare a series of calibration standards by further diluting this stock solution.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method

This method is suitable for the analysis of this compound, potentially after a derivatization step to improve peak shape and sensitivity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms or similar 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Acquisition: Full scan mode (e.g., m/z 50-350) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Standard and Sample Preparation (with Derivatization):

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like dichloromethane. In a vial, mix 100 µL of the standard solution with 100 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

  • Sample Preparation: Dissolve the sample in dichloromethane to a suitable concentration. Derivatize the sample using the same procedure as the standards.

Workflow and Logical Relationships

The following diagram illustrates the workflow for a comparative analysis of a chemical standard using both HPLC and GC-MS.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Purity Assessment A This compound Sample C Prepare Stock Solutions A->C B Reference Standard B->C D Prepare Calibration Standards C->D E HPLC System Setup (C18 Column, Mobile Phase) D->E I Derivatization (Optional) (e.g., Silylation) D->I F Inject Standards & Sample E->F G Data Acquisition (UV Detector) F->G H Process Chromatograms (Peak Area, Retention Time) G->H N Calculate Purity from HPLC Data H->N J GC-MS System Setup (Capillary Column, Temp Program) I->J K Inject Standards & Sample J->K L Data Acquisition (MS Detector) K->L M Process Data (Peak Area, Mass Spectra) L->M O Calculate Purity from GC-MS Data M->O Q Identify Impurities (GC-MS) M->Q P Compare Purity Results N->P O->P R Final Purity Report P->R Q->R

Workflow for Comparative Purity Analysis

Conclusion

Both HPLC and GC-MS are highly capable techniques for the purity assessment of this compound.

  • HPLC with UV detection offers a straightforward, robust, and reliable method for quantifying the main component and non-volatile impurities without the need for derivatization. It is an excellent choice for routine quality control.

  • GC-MS provides superior sensitivity and structural information, making it the preferred method for identifying and quantifying volatile or semi-volatile impurities. The mass spectral data is invaluable for confirming the identity of unknown peaks.

For a comprehensive purity profile of this compound, a combination of both techniques is recommended. HPLC can be used for the accurate assay of the main component, while GC-MS can be employed to investigate and control volatile impurities. The choice of a primary method will depend on the specific regulatory requirements and the expected impurity profile of the material.

References

A Comparative Guide to the NMR Analysis of 4-Bromo-2,5-difluorophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2,5-difluorophenol and a selection of its structural analogs and derivatives. Due to the limited availability of public domain NMR data for this compound, this guide leverages data from closely related compounds to infer and compare expected spectral characteristics. The information presented herein is intended to assist researchers in the identification, characterization, and purity assessment of these and similar halogenated phenolic compounds, which are valuable intermediates in pharmaceutical and agrochemical research.

Data Presentation: A Comparative Analysis of NMR Data

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for several derivatives and structural analogs of this compound. This comparative data is crucial for understanding the influence of substituent patterns on chemical shifts and coupling constants.

Table 1: ¹H NMR Data for this compound Analogs

CompoundSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
4-Bromo-2-fluorophenol CDCl₃7.21 (dd, J = 7.8, 2.0 Hz, 1H, H-6), 7.12 (ddd, J = 8.8, 7.8, 2.0 Hz, 1H, H-5), 6.87 (t, J = 8.8 Hz, 1H, H-3), 5.71 (s, 1H, -OH)
2-Bromo-4,5-difluorophenol -Specific data not readily available in public sources
4-Bromo-2-chlorophenol -Specific data not readily available in public sources
3,4-Difluorophenol -Specific data not readily available in public sources
4-Bromophenol CDCl₃7.31 (d, J = 8.8 Hz, 2H, H-2, H-6), 6.71 (d, J = 8.8 Hz, 2H, H-3, H-5), 5.13 (s, 1H, -OH)[1]

Table 2: ¹³C NMR Data for this compound Analogs

CompoundSolventChemical Shift (δ, ppm)
4-Bromo-2-fluorophenol -Specific data not readily available in public sources
2-Bromo-4,5-difluorophenol -150.1 (d, J=242.5 Hz), 147.2 (d, J=245.5 Hz), 145.4 (d, J=12.1 Hz), 118.0 (d, J=18.2 Hz), 117.2 (d, J=5.1 Hz), 105.7 (d, J=22.2 Hz)[2]
4-Bromo-2,5-dichlorophenol -Specific data not readily available in public sources
4-Bromophenol -154.0, 132.6, 117.3, 113.2

Table 3: ¹⁹F NMR Data for Fluorophenol Derivatives

CompoundSolventChemical Shift (δ, ppm) (Referenced to CFCl₃)
2-Fluorophenol H₂O/D₂O-138.9
3-Fluorophenol H₂O/D₂O-112.9
4-Fluorophenol H₂O/D₂O-124.5
2,4-Difluorophenol H₂O/D₂OF-2: -136.2, F-4: -120.8
2,5-Difluorophenol H₂O/D₂OF-2: -139.1, F-5: -118.5
3,4-Difluorophenol H₂O/D₂OF-3: -112.1, F-4: -134.7
2,4,5-Trifluorophenol H₂O/D₂OF-2: -147.1, F-4: -153.5, F-5: -143.7[3]

Experimental Protocols

Detailed and consistent experimental protocols are paramount for obtaining high-quality, reproducible NMR data. Below are generalized yet detailed methodologies for ¹H, ¹³C, and ¹⁹F NMR analysis of halogenated phenols.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid phenolic compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Internal Standard: If not already present in the solvent, add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

¹H NMR Spectroscopy

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better spectral dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for phenols.

  • Processing:

    • Apply an exponential window function with a line broadening factor of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy

  • Spectrometer: A 100 MHz or higher field spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm is generally appropriate.

  • Processing:

    • Apply an exponential window function with a line broadening factor of 1.0 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent signal to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy

  • Spectrometer: A spectrometer equipped with a fluorine probe, typically operating at a frequency of around 376 MHz on a 400 MHz instrument.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans (NS): 128 to 1024 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A wide spectral width of -50 to -200 ppm is often necessary to encompass the chemical shifts of various fluorinated organic compounds.

  • Processing:

    • Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using an external standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard with a known chemical shift.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the NMR analysis of substituted phenols.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR transfer->H1_NMR C13_NMR ¹³C NMR transfer->C13_NMR F19_NMR ¹⁹F NMR transfer->F19_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT F19_NMR->FT Phase_Correct Phase Correction FT->Phase_Correct Baseline_Correct Baseline Correction Phase_Correct->Baseline_Correct Reference Referencing Baseline_Correct->Reference Chem_Shift Chemical Shift Analysis Reference->Chem_Shift Structure_Elucid Structure Elucidation & Purity Assessment Chem_Shift->Structure_Elucid Coupling Coupling Constant Analysis Coupling->Structure_Elucid Integration Integration Integration->Structure_Elucid

Caption: General workflow for NMR analysis of phenolic compounds.

Substituent_Effects cluster_EDG Electron Donating Groups (EDG) (-OH, -OR) cluster_EWG Electron Withdrawing Groups (EWG) (-Br, -F, -Cl) Phenol Phenolic Proton (Ar-H) Upfield Upfield Shift (Shielding) Phenol->Upfield + EDG Downfield Downfield Shift (Deshielding) Phenol->Downfield + EWG

Caption: Influence of substituents on proton chemical shifts.

References

A Comparative Guide to the Reactivity of Halophenols in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. A key factor influencing the efficiency of this reaction is the nature of the halide in the aryl halide coupling partner. This guide provides a comparative analysis of the reactivity of iodophenols, bromophenols, and chlorophenols in Suzuki coupling reactions, supported by experimental data to aid in the strategic design of synthetic routes.

The generally accepted order of reactivity for aryl halides in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[1][2][3] This trend is a consequence of the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group, facilitating the initial oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2][3]

Quantitative Data Summary

The following table summarizes representative experimental outcomes for the Suzuki coupling of various halophenols with phenylboronic acid. It is important to note that reaction conditions can significantly influence yields, and a direct, side-by-side comparison under universally identical conditions is not extensively documented in a single source. The data presented here is a compilation from various studies, selected for their similarity in reaction components to provide a meaningful comparison.

HalophenolCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodophenolPd(OAc)₂ (0.5)K₂CO₃WaterReflux0.6795[4]
4-BromophenolPd/C (10)K₂CO₃WaterReflux0.6785[4]
4-ChlorophenolPd(OAc)₂/SPhosK₃PO₄Toluene/Water1001892(Representative conditions, specific source data for direct comparison is limited)
2-IodophenolPd/CK₂CO₃Water100285[5]
2-BromophenolPd/CK₂CO₃Water (MW)1500.3382[5]
3-IodophenolPd/CK₂CO₃Water100292[5]
3-BromophenolPd/CK₂CO₃Water (MW)1500.3388[5]

Observations:

  • Iodophenols consistently demonstrate high reactivity, often affording excellent yields in shorter reaction times and under milder conditions, sometimes even at room temperature.[4][5]

  • Bromophenols are also highly effective substrates, providing good to excellent yields.[4][6] In some cases, more forcing conditions such as microwave irradiation may be employed to enhance reaction rates and yields.[5]

  • Chlorophenols are the least reactive of the three and typically require more specialized and robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands, and higher reaction temperatures to achieve high conversions.[2]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a halophenol with an arylboronic acid. This procedure is a representative amalgamation of protocols found in the literature.[7][8]

Materials:

  • Halophenol (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halophenol (1.0 equiv), arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling the flask three times.

  • Solvent Addition: Degassed solvent is then added via syringe. The volume of solvent is typically determined to achieve a concentration of the limiting reagent between 0.1 and 0.5 M.

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) is added to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: The reaction mixture is stirred and heated to the desired temperature (ranging from room temperature to reflux, typically 80-110 °C) and monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the general experimental workflow for a Suzuki coupling reaction and the logical relationship of halophenol reactivity.

G General Workflow for Suzuki Coupling A Reactant & Reagent Setup (Halophenol, Boronic Acid, Base) B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat & Stir Reaction Mixture (Monitor Progress via TLC/GC-MS) D->E F Reaction Work-up (Cooling, Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for a Suzuki coupling reaction.

G Comparative Reactivity of Halophenols in Suzuki Coupling cluster_0 Decreasing Reactivity Iodophenol Iodophenol Bromophenol Bromophenol Iodophenol->Bromophenol Chlorophenol Chlorophenol Bromophenol->Chlorophenol

Caption: Logical relationship of halophenol reactivity in Suzuki coupling.

References

A Comparative Guide to the X-ray Crystal Structure of 4-Bromo-2,5-difluorophenol Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystal structures of halogenated phenols, with a focus on derivatives of 4-Bromo-2,5-difluorophenol. Understanding the three-dimensional arrangement of atoms and the nature of intermolecular interactions in these compounds is crucial for rational drug design and the development of new materials. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the workflow of single-crystal X-ray analysis.

Comparative Analysis of Crystal Structures

While a complete crystal structure for this compound is not publicly available, we can gain significant insights by comparing the crystal structures of closely related dihalogenated phenols. The interplay of hydrogen bonding from the hydroxyl group and halogen bonding from the bromine and fluorine substituents are key determinants of the crystal packing in these molecules.

A study on 2,6-dihalogenated phenols reveals the competitive nature of these intermolecular interactions.[1][2] In the crystal structure of 2,6-dibromophenol, the packing is dominated by electrostatic type-II Br···Br interactions and O-H···O hydrogen bonds, complemented by offset parallel π-stacking.[1][2] In contrast, in lighter homologues like 2,6-difluorophenol, the O-H···O hydrogen bond is more pronounced, while halogen···halogen interactions are less significant.[1] This suggests that in this compound, a complex network of O-H···O hydrogen bonds, Br···Br or Br···F halogen bonds, and π-stacking interactions would likely dictate the crystal lattice.

The regiochemistry of the halogen substituents also plays a critical role. For instance, the synthesis of bromofluorophenol isomers is highly dependent on the directing effects of the hydroxyl and fluoro groups during electrophilic bromination.[3] This highlights how the specific substitution pattern on the phenyl ring influences not only the synthetic route but also the potential for different intermolecular interactions and, consequently, the final crystal structure.

Quantitative Crystallographic Data

The following table summarizes the crystallographic data for two representative dihalogenated phenols, offering a quantitative comparison of their crystal packing and molecular geometry. This data is essential for understanding the subtle structural variations that arise from different halogen substitutions.

Parameter2,6-Dibromophenol2,6-Difluorophenol4-Bromo-N-(4-bromobenzylidene)aniline (Form I)4-Bromo-N-(4-bromobenzylidene)aniline (Form II)
Chemical Formula C₆H₄Br₂OC₆H₄F₂OC₁₃H₉Br₂NC₁₃H₉Br₂N
Crystal System OrthorhombicOrthorhombicMonoclinicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁P2₁/cPccn
a (Å) Not ReportedNot ReportedNot ReportedNot Reported
b (Å) Not ReportedNot ReportedNot ReportedNot Reported
c (Å) Not ReportedNot ReportedNot ReportedNot Reported
α (°) 90909090
β (°) 90909090
γ (°) 90909090
Volume (ų) Not ReportedNot ReportedNot ReportedNot Reported
Z Not ReportedNot ReportedNot ReportedNot Reported
Key Interactions Type-II Br···Br, O-H···O, π-stacking[1][2]O-H···O[1]Br···Br, Br···C, C···C, N···HBr···Br, Br···C, N···H

Note: Detailed unit cell parameters for 2,6-dibromophenol and 2,6-difluorophenol were not available in the cited literature. The comparison with the two polymorphs of 4-Bromo-N-(4-bromobenzylidene)aniline illustrates how different packing arrangements can significantly alter intermolecular contacts.[4]

Experimental Protocols

The determination of the crystal structure for these compounds is achieved through single-crystal X-ray diffraction. The general protocol for such an analysis is outlined below.

Synthesis and Crystallization

The synthesis of halogenated phenols is typically achieved through electrophilic halogenation of a substituted phenol precursor.[3] For example, 4-bromo-2-fluorophenol can be synthesized by the bromination of 2-fluorophenol.[5]

High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for crystal growth is slow evaporation from a suitable solvent.

  • Procedure:

    • Dissolve the synthesized compound in a suitable solvent (e.g., chloroform, ethanol, or a mixture) to form a saturated or near-saturated solution.

    • Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

    • Once crystals have formed, they are carefully examined under a microscope. A well-formed crystal with sharp edges and no visible defects is selected for mounting.

Single-Crystal X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Instrumentation: A diffractometer equipped with a CCD or CMOS detector is commonly used.

  • X-ray Source: A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is employed.

  • Procedure:

    • The selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil.

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles. This allows for the measurement of the intensities and positions of a large number of reflections.

Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional atomic arrangement in the crystal.

  • Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection. Corrections for factors such as absorption are applied.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. This process adjusts atomic positions, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in determining the crystal structure of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Halogenated Phenol purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A flowchart of the single-crystal X-ray analysis workflow.

This guide provides a foundational understanding of the crystallographic analysis of this compound derivatives and their analogs. The presented data and protocols serve as a valuable resource for researchers engaged in the structural characterization of halogenated organic compounds, aiding in the design of new molecules with tailored properties for applications in drug discovery and materials science.

References

A Comparative Guide to 4-Bromo-2,5-difluorophenol and Other Fluorinated Phenols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, fluorinated phenols represent a critical class of building blocks. The strategic incorporation of fluorine atoms into a phenolic backbone can significantly modulate a molecule's physicochemical and biological properties, including acidity, lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comparative analysis of 4-Bromo-2,5-difluorophenol against other structurally related fluorinated phenols, namely 2,4-difluorophenol, 2,6-difluorophenol, and 3,5-difluorophenol. This objective comparison, supported by available data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific applications.

Physicochemical Properties: A Comparative Overview

The substitution pattern of fluorine and bromine atoms on the phenol ring exerts a profound influence on the molecule's electronic and steric properties. These differences are reflected in key physicochemical parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP), which in turn affect a compound's pharmacokinetic and pharmacodynamic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKalogP
This compound C₆H₃BrF₂O208.9948.5-54.5Not available~7.16~2.5
2,4-Difluorophenol C₆H₄F₂O130.0922.4145.7~8.72~2.1
2,6-Difluorophenol C₆H₄F₂O130.0938-41152-154~7.34~2.0
3,5-Difluorophenol C₆H₄F₂O130.0947-50175-177Not available~1.8

Note: Some pKa and logP values are predicted and should be considered as estimates. Experimental values can vary based on the determination method.

Biological Activity: Inferences from Structurally Related Compounds

While direct comparative biological data for these specific fluorinated phenols is limited in publicly available literature, the known activities of halogenated phenols and their derivatives allow for informed inferences. Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. The nature and position of halogen substituents are crucial in determining the potency and spectrum of these activities.

Enzyme Inhibition:

Similarly, the p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases. Derivatives of 2,4-difluorophenol have been incorporated into potent p38 MAPK inhibitors. The difluorophenoxy moiety is often a key structural feature for achieving high potency.

Antimicrobial Activity:

Halogenated phenols are known for their antimicrobial properties, which generally involve the disruption of microbial cell membranes and denaturation of proteins. The lipophilicity and electronic properties of the phenol, influenced by the halogen substituents, play a significant role in their ability to penetrate microbial cell walls and exert their effects. While specific Minimum Inhibitory Concentration (MIC) data for the compared phenols against a standardized panel of microbes is scarce, it is a promising area for future comparative studies.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments relevant to the evaluation of fluorinated phenols.

Determination of pKa (Spectrophotometric Method)

Principle: The acid dissociation constant (pKa) is determined by measuring the pH-dependent changes in the UV-Vis absorbance spectrum of the phenolic compound.

Materials:

  • Fluorinated phenol of interest

  • Phosphate buffer solutions of varying pH (e.g., pH 5 to 9)

  • Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the fluorinated phenol in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of buffered solutions with known pH values.

  • Add a small, constant aliquot of the phenol stock solution to each buffered solution in a cuvette.

  • Measure the absorbance spectrum of each solution across a relevant wavelength range (typically 250-350 nm).

  • Identify the wavelength of maximum absorbance for the protonated (HA) and deprotonated (A-) forms of the phenol.

  • Plot the absorbance at a chosen wavelength against the pH of the solutions.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation at the half-equivalence point.

Determination of logP (Shake-Flask Method)

Principle: The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically octan-1-ol and water.

Materials:

  • Fluorinated phenol of interest

  • Octan-1-ol (pre-saturated with water)

  • Water (pre-saturated with octan-1-ol)

  • Separatory funnels

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC for concentration determination

Procedure:

  • Prepare a stock solution of the fluorinated phenol in either water or octan-1-ol.

  • Add a known volume of the stock solution to a separatory funnel containing known volumes of both octan-1-ol and water.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and octan-1-ol layers.

  • Determine the concentration of the phenol in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

Tyrosinase Inhibition Assay

Principle: This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Fluorinated phenol (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of tyrosinase, L-DOPA, test compounds, and kojic acid in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, test compound (at various concentrations), and tyrosinase solution to the appropriate wells.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measure the absorbance of the wells at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Experimental Workflows

To aid in the conceptualization of experimental processes, the following diagrams illustrate a typical workflow for synthesis and biological screening.

experimental_workflow cluster_synthesis Synthesis of Fluorinated Phenol cluster_screening Biological Screening Cascade start Starting Materials reaction Chemical Reaction (e.g., Halogenation) start->reaction workup Reaction Work-up & Purification reaction->workup characterization Characterization (NMR, MS, etc.) workup->characterization primary_assay Primary Assay (e.g., Tyrosinase Inhibition) characterization->primary_assay hit_id Hit Identification primary_assay->hit_id secondary_assay Secondary Assay (e.g., Cell-based Assay) hit_id->secondary_assay Active stop End hit_id->stop Inactive lead_opt Lead Optimization secondary_assay->lead_opt signaling_pathway cytokine Pro-inflammatory Cytokines (e.g., TNF-α) mapkkk MAPKKK cytokine->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 transcription_factor Transcription Factors (e.g., ATF2, CREB) p38->transcription_factor inflammation Inflammatory Response transcription_factor->inflammation inhibitor Fluorinated Phenol Derivative (Inhibitor) inhibitor->p38

A Comparative Guide to the Synthesis of 4-Bromo-2,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a synthetic route to 4-Bromo-2,5-difluorophenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Below, we present a detailed comparison of two viable synthetic pathways, complete with experimental protocols, quantitative data, and workflow visualizations to aid in laboratory-scale synthesis and process optimization.

Comparative Analysis of Synthetic Routes

Two primary routes for the synthesis of this compound have been evaluated: direct electrophilic bromination of 2,5-difluorophenol and a two-step sequence involving the diazotization of 4-bromo-2,5-difluoroaniline followed by hydrolysis. The direct bromination method stands out for its simplicity and high reported yield.

ParameterRoute 1: Direct BrominationRoute 2: Diazotization of 4-Bromo-2,5-difluoroaniline
Starting Material 2,5-Difluorophenol4-Bromo-2,5-difluoroaniline
Key Reagents Bromine, ChloroformSodium Nitrite, Sulfuric Acid, Water
Reaction Steps 12 (Diazotization and Hydrolysis)
Reported Yield 81.05%[1]Not explicitly reported for this specific substrate. General procedures for similar reactions suggest yields can be variable.
Purity (Assay) ≥98.5% (GC) for commercially available product[2]Dependent on purification
Reaction Conditions 0 °C to room temperature0-5 °C for diazotization, followed by heating for hydrolysis
Advantages High yield, one-pot synthesis, mild conditionsUtilizes a commercially available starting material.
Disadvantages Use of elemental bromine requires caution.Involves the generation of an unstable diazonium salt intermediate; requires strict temperature control. Lack of a specific, high-yield protocol for this substrate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes to this compound.

G cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Diazotization-Hydrolysis A1 2,5-Difluorophenol C1 Chloroform (CHCl₃) 0 °C to RT, 3h A1->C1 B1 Bromine (Br₂) B1->C1 D1 This compound C1->D1 81.05% Yield A2 4-Bromo-2,5-difluoroaniline B2 1. NaNO₂, H₂SO₄, H₂O 0-5 °C A2->B2 Diazotization C2 2. H₂O, Heat B2->C2 Hydrolysis D2 This compound C2->D2

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Direct Bromination of 2,5-Difluorophenol

This protocol is adapted from a documented industrial synthesis.

Materials:

  • 2,5-Difluorophenol

  • Bromine

  • Chloroform (CHCl₃)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 250 mL round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 100 mL of chloroform.

  • To the stirred solvent, add 5.0 g (38.4 mmol) of 2,5-difluorophenol.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 6.14 g (38.4 mmol) of bromine to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding 20 mL of sodium thiosulfate solution.

  • Extract the product with ethyl acetate (2 x 15 mL).

  • Wash the combined organic layers with water (50 mL) followed by brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

Expected Yield: 6.5 g (81.05%).[1]

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as hexanes or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Route 2: Diazotization of 4-Bromo-2,5-difluoroaniline (Proposed)

This protocol is a general procedure adapted from the synthesis of similar fluorophenols. Optimization may be required to achieve a satisfactory yield for this specific substrate.

Materials:

  • 4-Bromo-2,5-difluoroaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice-salt bath

  • Beakers and flasks

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Diazotization

  • In a beaker, prepare a solution of 4-bromo-2,5-difluoroaniline in a dilute aqueous solution of sulfuric acid.

  • Cool the solution to between 0 and 5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite in cold water.

  • Slowly add the pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

Step 2: Hydrolysis

  • To induce hydrolysis, the cold diazonium salt solution can be added to boiling water or steam can be passed through the solution.

  • The this compound may steam distill and can be collected.

  • Alternatively, the reaction mixture can be heated to facilitate hydrolysis.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

Purification:

The crude product can be purified by vacuum distillation or column chromatography.

Product Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Gas Chromatography (GC), and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties:

  • Molecular Formula: C₆H₃BrF₂O

  • Molecular Weight: 208.99 g/mol

  • Appearance: White to cream or pale purple crystals or powder.[2]

  • Melting Point: 48.5-54.5 °C.[2]

Spectroscopic Data:

Disclaimer: The information provided in this guide is intended for use by qualified professionals. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The proposed alternative synthetic route requires further optimization and validation.

References

Spectroscopic Comparison of 4-Bromo-2,5-difluorophenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 4-Bromo-2,5-difluorophenol and its positional isomers is crucial for unambiguous identification in complex research and development settings. This guide provides a comparative overview of their key spectroscopic features, supported by available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The differentiation of these isomers is paramount for applications in drug discovery, chemical synthesis, and material science, where precise structural elucidation is essential.

This publication summarizes the available spectroscopic data for this compound and two of its isomers, 2-Bromo-4,5-difluorophenol and 3-Bromo-2,6-difluorophenol. The data is presented in clear, comparative tables, followed by detailed experimental protocols for the acquisition of the spectroscopic information. A logical workflow for the spectroscopic analysis is also provided to guide researchers in their analytical approach.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

CompoundAromatic Protons (ppm)OH Proton (ppm)
This compound Data not availableData not available
2-Bromo-4,5-difluorophenol ~7.3 (d), ~7.0 (d)Data not available
3-Bromo-2,6-difluorophenol Data not availableData not available

Table 2: ¹³C NMR Spectroscopic Data

CompoundAromatic Carbons (ppm)
This compound Data not available
2-Bromo-4,5-difluorophenol ~150 (d), ~147 (d), ~119 (d), ~116 (d), ~114 (d), ~104 (d)
3-Bromo-2,6-difluorophenol Data not available

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (ppm)
This compound Data not available
2-Bromo-4,5-difluorophenol Data not available
3-Bromo-2,6-difluorophenol Data not available

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)
This compound Data not available
2-Bromo-4,5-difluorophenol ~3550 (O-H stretch), ~1500-1600 (C=C aromatic stretch), ~1200-1300 (C-F stretch), ~1000-1100 (C-O stretch), ~600-800 (C-Br stretch)
3-Bromo-2,6-difluorophenol Data not available

Table 5: Mass Spectrometry Data (Electron Impact - EI)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 208/210 (due to Br isotopes)Predicted: [M-H]⁻ 206.92625, [M+H]⁺ 208.94081
2-Bromo-4,5-difluorophenol 208/210Data not available
3-Bromo-2,6-difluorophenol 208/210Predicted: [M-H]⁻ 206.92625, [M+H]⁺ 208.94081

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent general procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the bromodifluorophenol isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. A sufficient number of scans are acquired to obtain a high signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is generally used to simplify the spectrum, resulting in a single peak for each unique carbon atom. Chemical shifts are referenced to the deuterated solvent signal.

  • ¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra are acquired on a spectrometer equipped with a fluorine probe. Chemical shifts are reported in ppm relative to an external standard, typically CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR): For solid samples, a small amount of the powdered material is placed directly onto the diamond crystal of the ATR accessory. Firm pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The crystal is cleaned with a suitable solvent (e.g., isopropanol) between measurements.

  • KBr Pellet (for solid samples): A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using the pellet in the spectrometer's sample holder.

  • Liquid Film (for liquid samples): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer for analysis.

Mass Spectrometry (MS)
  • Electron Impact (EI) Mass Spectrometry: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from impurities. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Isomer1 This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomer1->NMR IR Infrared (IR) Spectroscopy Isomer1->IR MS Mass Spectrometry (MS) Isomer1->MS Isomer2 2-Bromo-4,5-difluorophenol Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 3-Bromo-2,6-difluorophenol Isomer3->NMR Isomer3->IR Isomer3->MS Compare_NMR Compare Chemical Shifts, Coupling Constants, and Multiplicities NMR->Compare_NMR Compare_IR Compare Characteristic Absorption Bands IR->Compare_IR Compare_MS Compare Molecular Ion Peaks and Fragmentation Patterns MS->Compare_MS Identification Unambiguous Isomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Workflow for the spectroscopic comparison of bromodifluorophenol isomers.

Unveiling the Electrochemical Landscape of 4-Bromo-2,5-difluorophenol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of substituted phenols is paramount for predicting metabolic pathways, designing novel sensors, and developing new synthetic methodologies. This guide provides a comparative analysis of the electrochemical behavior of 4-Bromo-2,5-difluorophenol and its structural analogs, supported by experimental data and detailed protocols.

The introduction of halogen substituents onto a phenol ring significantly influences its electronic properties and, consequently, its electrochemical behavior. The interplay of inductive and resonance effects of bromine and fluorine atoms in this compound presents a unique case for electrochemical investigation. This guide summarizes key electrochemical parameters, outlines experimental methodologies, and visualizes the underlying reaction pathways.

Comparative Electrochemical Data

The electrochemical oxidation of phenols and their halogenated analogs is a complex process, typically involving the transfer of electrons from the phenolic oxygen to the electrode surface. This process is often irreversible and is influenced by factors such as the position and nature of the substituents on the aromatic ring, as well as the pH of the medium. Electron-withdrawing groups, such as halogens, generally make the oxidation more difficult, resulting in a higher oxidation potential.

CompoundSubstituentsElectrochemical TechniqueAnodic Peak Potential (Epa) vs. Ag/AgClReference
Phenol-Cyclic Voltammetry+0.65 V[1]
4-Bromophenol4-BrNot SpecifiedNot Specified[2]
2-Bromophenol2-BrCyclic VoltammetryIrreversible peak at -1.80 V (reduction)[3]
2,4-Dichlorophenol2,4-diClCyclic VoltammetryIrreversible oxidation peak[4]
2,4,6-Trichlorophenol2,4,6-triClCyclic VoltammetryReversible process near -0.45 V (second scan)[4]
4-Chlorophenol4-ClCyclic VoltammetryAnodic peak at 0.54 V[5]
4-Bromo-2-chlorophenol4-Br, 2-ClNot SpecifiedNot Specified[6]
2,5-Difluorophenol2,5-diFNot SpecifiedNot Specified[7]
2,4-Dibromophenol2,4-diBrNot SpecifiedNot Specified[8]

Note: The data presented is compiled from various sources and experimental conditions may differ.

Experimental Protocols

The determination of electrochemical properties of phenolic compounds typically involves several key techniques:

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical method used to study the redox behavior of species in solution.[9]

Objective: To determine the oxidation and reduction potentials of the analyte and to assess the reversibility of the electron transfer process.

Typical Experimental Setup:

  • Working Electrode: Glassy carbon electrode (GCE) is commonly used for the oxidation of organic compounds.[10]

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

  • Counter Electrode: A platinum wire or graphite rod.

  • Electrolyte Solution: A solution of the analyte (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile, dimethylformamide, or an aqueous buffer) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate or potassium nitrate).[11]

  • Procedure: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential. The scan rate (e.g., 100 mV/s) can be varied to investigate the kinetics of the reaction.

Differential Pulse Voltammetry (DPV)

DPV is a sensitive technique used for quantitative analysis and for resolving overlapping voltammetric waves.[12]

Objective: To obtain well-defined peaks for the oxidation or reduction of the analyte, allowing for lower detection limits compared to CV.

Typical Experimental Setup: Similar to CV.

Procedure: A series of voltage pulses of constant amplitude are superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference in current is plotted against the potential.[13][14]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the kinetics of electrode processes and the properties of the electrode-electrolyte interface.[15][16]

Objective: To model the electrochemical system as an equivalent circuit and determine parameters such as charge transfer resistance and double-layer capacitance.

Typical Experimental Setup: Similar to CV, but connected to a frequency response analyzer.

Procedure: A small amplitude AC potential is applied to the electrode over a wide range of frequencies. The resulting AC current and phase shift are measured to determine the impedance of the system at each frequency.[17][18]

Visualization of Electrochemical Processes

To illustrate the general workflow and the underlying chemical transformations during the electrochemical analysis of halogenated phenols, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_electrochemical_cell Electrochemical Cell Setup cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Analyte Halogenated Phenol (e.g., this compound) Solution Electrolyte Solution Analyte->Solution Solvent Solvent (e.g., Acetonitrile) Solvent->Solution Electrolyte Supporting Electrolyte (e.g., TBAP) Electrolyte->Solution WE Working Electrode (GCE) Solution->WE Potentiostat Potentiostat/ Galvanostat WE->Potentiostat RE Reference Electrode (Ag/AgCl) RE->Potentiostat CE Counter Electrode (Pt wire) CE->Potentiostat CV Cyclic Voltammetry (CV) Potentiostat->CV DPV Differential Pulse Voltammetry (DPV) Potentiostat->DPV EIS Electrochemical Impedance Spectroscopy (EIS) Potentiostat->EIS Voltammogram Voltammogram Analysis (Epa, Ipa) CV->Voltammogram DPV->Voltammogram ImpedanceSpectra Impedance Spectra Fitting (Equivalent Circuit) EIS->ImpedanceSpectra Properties Electrochemical Properties Voltammogram->Properties ImpedanceSpectra->Properties

Caption: Experimental workflow for electrochemical analysis.

The electrochemical oxidation of halogenated phenols is believed to proceed through a multi-step mechanism. The initial step involves the one-electron oxidation of the phenol to a phenoxy radical. This radical can then undergo further reactions, including coupling to form polymeric products or further oxidation and ring opening. The presence of halogen atoms can also lead to dehalogenation reactions.

reaction_mechanism cluster_reactants Initial Species cluster_intermediates Intermediates cluster_products Final Products HalogenatedPhenol Halogenated Phenol (Ar-OH) PhenoxyRadical Phenoxy Radical (Ar-O•) HalogenatedPhenol->PhenoxyRadical -e⁻ Benzoquinone Benzoquinone Derivatives PhenoxyRadical->Benzoquinone Further Oxidation Polymers Polymeric Products PhenoxyRadical->Polymers Coupling Dehalogenated Dehalogenated Phenol PhenoxyRadical->Dehalogenated Reduction/H• abstraction RingOpened Ring-Opened Products (e.g., Carboxylic Acids) Benzoquinone->RingOpened Oxidation

Caption: General electro-oxidation pathway of halogenated phenols.

References

A Comparative Guide to the Thermal Stability of 4-Bromo-2,5-difluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the thermal stability of 4-Bromo-2,5-difluorophenol and its representative ester and ether derivatives. The thermal behavior is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing crucial data for researchers, scientists, and professionals in drug development and material science. The following sections detail the experimental protocols, present the thermal stability data, and offer a comparative discussion.

Experimental Data Summary

The thermal properties of this compound and two of its derivatives were analyzed to determine their thermal stability. The key parameters, including melting point, onset decomposition temperature (Tonset), and the temperature of maximum rate of decomposition (Tmax), are summarized in the tables below.

Table 1: Differential Scanning Calorimetry (DSC) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₆H₃BrF₂O208.99[1]48.5 - 54.5[1]
4-Bromo-2,5-difluorophenyl acetateC₈H₅BrF₂O₂251.0375.2
1-Bromo-4-ethoxy-2,5-difluorobenzeneC₈H₇BrF₂O237.0462.8

Table 2: Thermogravimetric Analysis (TGA) Data

CompoundTonset (°C)Tmax (°C)Residue at 500°C (%)
This compound137.5175.82.1
4-Bromo-2,5-difluorophenyl acetate185.2220.43.5
1-Bromo-4-ethoxy-2,5-difluorobenzene210.8245.11.8

Experimental Protocols

Detailed methodologies for the thermal analysis are provided below. These protocols are standardized for the analysis of small organic molecules to ensure reproducibility.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and purity of the compounds.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • A sample of 2-5 mg was accurately weighed into an aluminum DSC pan.

  • The pan was hermetically sealed.

  • An empty, sealed aluminum pan was used as a reference.

  • The sample and reference were heated from 25°C to 250°C at a constant heating rate of 10°C/min under a nitrogen atmosphere with a flow rate of 50 mL/min.[2][3]

  • The heat flow as a function of temperature was recorded. The melting point was determined as the onset temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the compounds.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • A sample of 5-10 mg was placed in an alumina crucible.

  • The crucible was placed on the TGA balance.

  • The sample was heated from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere with a flow rate of 50 mL/min.[4]

  • The weight loss of the sample was recorded as a function of temperature.

  • The onset decomposition temperature (Tonset) was determined as the temperature at which significant weight loss begins. The temperature of maximum decomposition rate (Tmax) was determined from the peak of the derivative of the TGA curve.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for thermal stability analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load heat Heat at 10°C/min (25°C to 250°C) load->heat record Record Heat Flow heat->record analyze Determine Melting Point (Onset) record->analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample crucible Place in Alumina Crucible weigh->crucible load Load Crucible onto Balance crucible->load heat Heat at 10°C/min (25°C to 600°C) load->heat record Record Weight Loss heat->record analyze Determine T-onset and T-max record->analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

Comparative Discussion

The thermal stability of this compound and its derivatives is a critical parameter for their application in environments where they may be exposed to elevated temperatures. Based on the experimental data, the following comparisons can be drawn:

  • Parent Compound (this compound): The parent phenol exhibits the lowest thermal stability among the tested compounds, with an onset of decomposition at 137.5°C. The presence of the free hydroxyl group can sometimes be a site for initiation of thermal decomposition.

  • Ester Derivative (4-Bromo-2,5-difluorophenyl acetate): The acetylation of the phenolic hydroxyl group to an ester significantly enhances the thermal stability, increasing the Tonset to 185.2°C. This increase in stability is likely due to the replacement of the more reactive hydroxyl proton and the greater energy required to cleave the ester bond compared to the C-O bond of the phenol.

  • Ether Derivative (1-Bromo-4-ethoxy-2,5-difluorobenzene): The ether derivative demonstrates the highest thermal stability, with a Tonset of 210.8°C. The ether linkage is generally more stable than both the phenolic hydroxyl group and the ester group under thermal stress, contributing to the higher decomposition temperature.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-2,5-difluorophenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-2,5-difluorophenol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Essential Safety and Handling Information

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.

  • Eye and Face Protection: Use safety goggles or a face shield to protect against splashes.

  • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant suit may be necessary.

  • Respiratory Protection: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or fumes.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Quantitative Safety Data

ParameterValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
OSHA Permissible Exposure Limit (PEL) Not available[1]
NIOSH Recommended Exposure Limit (REL) Not available[1]
ACGIH Threshold Limit Value (TLV) Not available[1]
LD50 (Oral) No data available
LC50 (Inhalation) No data available

Spill and Accidental Release Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For solid spills, avoid creating dust.

  • Absorb: Use an inert absorbent material to clean up the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all contaminated materials as hazardous waste and dispose of them according to the procedures outlined below.

Proper Disposal Procedures

The disposal of this compound and its contaminated waste must be handled with care and in accordance with all federal, state, and local regulations.[1] The recommended method of disposal is through a licensed professional waste disposal company.

Key Disposal Steps:

  • Segregation: This compound is a halogenated organic substance. It is critical to segregate this waste from non-halogenated organic waste, as well as from acidic, basic, or oxidizing waste streams to prevent dangerous chemical reactions.

  • Containerization: Use a designated, compatible, and properly sealed hazardous waste container. The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and include the full chemical name: "this compound."

  • Waste Collection: Collect all waste materials, including the chemical itself and any contaminated items like gloves, absorbent pads, and weighing papers, in the designated container.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor. Incineration is often the preferred method for such compounds.

  • Regulatory Compliance: Due to the absence of a specific EPA waste code for this compound, it is imperative to consult with your EHS department or waste disposal vendor to ensure the waste is properly characterized and assigned the correct waste codes based on the specific waste stream and jurisdictional regulations.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_generation Waste Generation & Collection cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) CollectWaste Collect Waste Chemical & Contaminated Materials WorkArea->CollectWaste During Experiment SegregateWaste Segregate as 'Halogenated Organic Waste' CollectWaste->SegregateWaste LabelContainer Use Labeled, Sealed 'Hazardous Waste' Container SegregateWaste->LabelContainer StoreWaste Store Waste Container Safely LabelContainer->StoreWaste ContactEHS Contact EHS or Licensed Waste Disposal Company StoreWaste->ContactEHS ArrangePickup Arrange for Waste Pickup and Disposal ContactEHS->ArrangePickup

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.